molecular formula C11H13BrN2O2 B1425841 N-(6-bromopyridin-2-yl)oxane-3-carboxamide CAS No. 1270881-89-4

N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Número de catálogo: B1425841
Número CAS: 1270881-89-4
Peso molecular: 285.14 g/mol
Clave InChI: HTUIOTSOTHXIIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromopyridin-2-yl)oxane-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromopyridin-2-yl)oxane-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIOTSOTHXIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(6-bromopyridin-2-yl)oxane-3-carboxamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of N-(6-bromopyridin-2-yl)oxane-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, and detail the analytical methods required for its structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile chemical scaffold.

Introduction: The Significance of Pyridine-Carboxamide Scaffolds

Pyridine derivatives are a cornerstone of modern pharmacology and materials science, present in numerous approved drugs and functional materials. The pyridine ring system, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability (via the nitrogen atom), and a dipole moment that enhances solubility and molecular interactions. When functionalized with a carboxamide linker, these scaffolds become powerful tools for probing biological systems. The amide bond provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor, critical for specific binding to biological targets like enzymes and receptors.

The specific compound, N-(6-bromopyridin-2-yl)oxane-3-carboxamide, integrates three key structural motifs:

  • A 2-aminopyridine core: A privileged structure in medicinal chemistry.

  • A bromine substituent: This serves a dual purpose. It acts as a heavy atom that can modulate physicochemical properties and, more importantly, provides a reactive handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries.[1]

  • An oxane-carboxamide moiety: The saturated oxane (tetrahydropyran) ring is increasingly used in drug design to improve aqueous solubility and metabolic stability while providing a three-dimensional scaffold that can explore larger regions of binding pockets compared to flat aromatic rings.

This guide will explore the synthesis and characterization of this molecule, providing a framework for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide consists of a 6-bromo-2-aminopyridine fragment connected via an amide linkage to an oxane (tetrahydropyran) ring at the 3-position. The IUPAC name for the specific enantiomer is (3S)-N-(6-bromo-2-pyridinyl)oxane-3-carboxamide.[2]

Caption: Chemical Structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₃BrN₂O₂ [2]
Molecular Weight 285.14 g/mol [2]
IUPAC Name N-(6-bromopyridin-2-yl)oxane-3-carboxamide [2]
CAS Number 1260933-14-1 (for (S)-enantiomer) [2]
Appearance Predicted: White to off-white solid N/A
Predicted XLogP3 1.6 [2]
Hydrogen Bond Donors 1 [2]

| Hydrogen Bond Acceptors | 4 |[2] |

Retrosynthetic Analysis and Synthesis Protocol

The most logical and industrially scalable approach to synthesizing this molecule is through a standard amide coupling reaction.

Retrosynthetic Pathway

The primary disconnection is at the amide C-N bond, yielding two commercially available or readily synthesizable starting materials: 2-Amino-6-bromopyridine and oxane-3-carboxylic acid.

retrosynthesis target N-(6-bromopyridin-2-yl)oxane-3-carboxamide disconnection Amide C-N Disconnection target->disconnection amine 2-Amino-6-bromopyridine (CAS: 19798-81-3) disconnection->amine Precursor A acid Oxane-3-carboxylic acid disconnection->acid Precursor B

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Amide Coupling

This protocol describes a robust method for coupling 2-Amino-6-bromopyridine with oxane-3-carboxylic acid. The choice of an activated ester intermediate (formed in situ with HATU) is deliberate; it proceeds under mild conditions, minimizes side reactions, and is highly effective for coupling with electron-deficient anilines like 2-aminopyridines.

Materials:

  • 2-Amino-6-bromopyridine (1.0 eq)

  • Oxane-3-carboxylic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of oxane-3-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the activated O-acylisourea ester, ensuring efficient coupling.

  • Amine Addition: Add 2-Amino-6-bromopyridine (1.0 eq) to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and salts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(6-bromopyridin-2-yl)oxane-3-carboxamide as a pure solid.

Structural Elucidation and Characterization

Confirmation of the final structure requires a suite of standard analytical techniques. The following data are predicted based on the known structure and are what a researcher should expect to observe.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Amide Proton (N-H): Broad singlet, δ ~8.5-9.5 ppm. Pyridine Protons: Three signals in the aromatic region (δ ~7.0-8.0 ppm), likely a triplet and two doublets. Oxane Protons: Complex multiplets in the δ ~1.5-4.0 ppm range. The proton at C3 (adjacent to the carbonyl) will be downfield shifted.
¹³C NMR Carbonyl Carbon (C=O): Signal at δ ~170-175 ppm. Pyridine Carbons: Five signals, with the carbon bearing the bromine (C6) at ~140 ppm and the carbon attached to the amide nitrogen (C2) at ~150-155 ppm. Oxane Carbons: Five distinct signals in the aliphatic region (δ ~20-70 ppm).
Mass Spec (ESI+) [M+H]⁺: 285.0/287.0. The characteristic ~1:1 isotopic pattern for bromine is the definitive confirmation of its presence.

| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹. C=O stretch (Amide I): Strong absorption at ~1670 cm⁻¹. N-H bend (Amide II): ~1550 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. |

Potential Applications and Future Directions

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is not merely a singular molecule but a platform for further discovery.

  • Fragment-Based Drug Discovery (FBDD): Its molecular weight and structural features make it an ideal fragment for screening against various biological targets. The distinct hydrogen bonding and aromatic regions can inform the design of more potent, larger ligands.

  • Library Synthesis: The bromine atom is a key asset for diversification. Using palladium-catalyzed cross-coupling reactions, the 6-position of the pyridine ring can be functionalized with a vast array of aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore.

  • Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a well-known "hinge-binding" element found in many FDA-approved kinase inhibitors. This compound provides a pre-built scaffold that can be elaborated to target the ATP-binding site of various kinases.

Future research should focus on leveraging the bromine handle to generate a small, focused library of analogs for screening in relevant disease assays, such as oncology or infectious diseases, where pyridine-based compounds have shown significant promise.

Conclusion

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a well-defined chemical entity with significant potential as a building block in discovery chemistry. Its structure is a strategic amalgamation of motifs known to impart favorable pharmacological properties. The synthetic route presented is robust and scalable, and the expected analytical data provide a clear blueprint for its characterization. This guide serves as a foundational resource for scientists looking to incorporate this and related scaffolds into their research programs.

References

  • PubChem. (3S)-N-(6-bromo-2-pyridinyl)oxane-3-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(6-bromo-3-pyridinyl)oxane-2-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(6-bromo-3-pyridinyl)oxane-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Shaanxi Bloom Tech Co., Ltd. 2-Amino-6-bromopyridine CAS 19798-81-3. [Link]

  • National Institutes of Health. 6-Bromopyridine-2-carboxamide. PMC. [Link]

  • Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Arkat USA. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3- cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

Sources

N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide

Part 1: Executive Summary & Chemical Identity

Compound Overview N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and GPCR ligands. It functions as a "hinge-binding" scaffold where the pyridine nitrogen and amide moiety form critical hydrogen bonds with active site residues (e.g., in JAK, ERK, or BTK kinases). The 6-bromo substituent serves as a versatile electrophilic handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Chemical Identity Table

PropertyDetail
Chemical Name N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide
CAS Number Not formally indexed in public registries.[1][2] Synthesized from CAS 19798-81-3 and CAS 873397-34-3 .
Molecular Formula C₁₁H₁₃BrN₂O₂
Molecular Weight 285.14 g/mol
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Core Components Amine: 2-Amino-6-bromopyridine (CAS: 19798-81-3)Acid: Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3)

Part 2: Synthetic Architecture (The "How-To")

Mechanistic Challenge: The Nucleophilicity Paradox The synthesis of this amide is not trivial due to the electronic nature of 2-amino-6-bromopyridine.

  • Electronic Deactivation: The pyridine ring nitrogen is electron-withdrawing.[3][4] The bromine atom at the 6-position further pulls electron density via induction (-I effect), rendering the exocyclic amine (

    
    ) significantly less nucleophilic than a standard aniline or alkyl amine.
    
  • Steric Factors: While less critical than in 2,6-disubstituted anilines, the lone pair on the pyridine nitrogen can interfere with activation agents if not properly managed.

Strategic Solution: High-Energy Activation Standard EDC/HOBt couplings often result in low yields or stalled reactions for this substrate. The recommended protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or acid chloride generation to overcome the nucleophilic barrier.

Diagram 1: Retrosynthetic & Forward Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Acid Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) Activation Activation Complex (O-At Ester) Acid->Activation HATU, DIPEA DMF, 0°C Amine 2-Amino-6-bromopyridine (CAS: 19798-81-3) Product Target Amide N-(6-bromopyridin-2-yl)... Amine->Product Direct attack (Slow without HATU) Activation->Product + Amine RT to 50°C, 12h Suzuki Downstream Diversity (Suzuki Coupling) Product->Suzuki Ar-B(OH)2, Pd cat. Param1 Anhydrous DMF required Param2 Stoichiometry: 1.2 eq Acid

Caption: Synthesis pathway utilizing HATU activation to overcome the poor nucleophilicity of the electron-deficient aminopyridine.

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Recommended) Rationale: HATU generates a highly reactive aza-benzotriazole ester, which accelerates the acylation of the sluggish aminopyridine.

  • Activation:

    • Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-carboxylic acid (1.0 g, 7.68 mmol, 1.2 eq).

    • Dissolve in anhydrous DMF (10 mL, 0.5 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine) (2.67 mL, 15.3 mmol, 2.4 eq).

    • Cool to 0°C. Add HATU (3.21 g, 8.45 mmol, 1.3 eq) in one portion. Stir for 30 minutes at 0°C. Observation: Solution typically turns yellow/orange.

  • Coupling:

    • Add 2-Amino-6-bromopyridine (1.10 g, 6.4 mmol, 1.0 eq) directly to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[5] The acid peak should disappear, and a new peak [M+H]+ ~285/287 (1:1 Br isotope pattern) should emerge.

  • Workup & Purification:

    • Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and HATU byproducts.

    • Wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

    • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes. The product is typically a white to off-white solid.

Protocol B: Acid Chloride Method (Alternative for Scale-Up) Rationale: Lower cost for >10g scale, avoids difficult-to-remove urea byproducts from coupling agents.

  • Dissolve the carboxylic acid in DCM with a catalytic drop of DMF.

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir until gas evolution ceases (2h).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in Pyridine (solvent/base) and add the 2-amino-6-bromopyridine. Heat to 60°C for 4 hours.

Part 4: Mechanistic Utility & Logic

Why this Scaffold?

  • Metabolic Stability (THP vs. Cyclohexyl): The tetrahydropyran (THP) ring is often used as a bioisostere for a cyclohexyl or phenyl ring. The ether oxygen lowers the logP (improving solubility) and blocks metabolic oxidation at the 3- or 4-position, which is common in carbocyclic analogs.

  • The "Hinge Binder" Motif: In kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amide NH donates a hydrogen bond. This "Donor-Acceptor" motif is a classic pharmacophore.

  • The Bromine Handle: The 6-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[4] It is orthogonal to the amide formation, meaning the amide can be formed first without affecting the bromine, which is then reacted later to attach "tail" groups for selectivity.

Diagram 2: Downstream Diversification Logic

SAR_Logic cluster_modifications Pharmacological Optimization Core Core Scaffold (Br-Pyridine-Amide-THP) Solubility Solubility Tail (e.g., Morpholine, Piperazine) Core->Solubility Buchwald-Hartwig (Pd2(dba)3, BINAP, Amine) Potency Hydrophobic Pocket Binder (e.g., Aryl/Heteroaryl) Core->Potency Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target Lead Candidate Solubility->Target Improved ADME Potency->Target Increased Kinase Affinity

Caption: The bromine handle allows divergent synthesis: Suzuki coupling for potency (aryl groups) or Buchwald coupling for solubility (amines).

Part 5: Quality Control & Characterization

Expected Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.8 (s, 1H, Amide NH) – Diagnostic broad singlet.

    • δ 8.2 (d, 1H, Pyridine H3) – Deshielded by amide.

    • δ 7.7 (t, 1H, Pyridine H4).

    • δ 7.4 (d, 1H, Pyridine H5).

    • δ 3.8–3.2 (m, 4H, THP ether protons).

    • δ 2.6 (m, 1H, CH-C=O).

    • δ 1.9–1.5 (m, 4H, THP methylene protons).

  • LCMS (ESI):

    • Two peaks of equal intensity at m/z 285 and 287 [M+H]⁺ (characteristic ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting Guide

  • Issue: Low conversion of amine.

    • Fix: The amine is weak. Ensure the acid is fully activated (wait 30 mins with HATU) before adding amine. Heat to 50°C if necessary.

  • Issue: Product stuck in DMF.

    • Fix: Pour reaction mixture into 10x volume of ice water. If solid precipitates, filter it. If not, extract exhaustively with EtOAc/LiCl solution (LiCl helps remove DMF).

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromopyridine (CAS 19798-81-3).[2][6][7] PubChem Compound Summary. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual grounding for HATU usage in weak amines). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding for THP vs Cyclohexyl bioisosteres). Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

[1]

Executive Summary

N-(6-bromopyridin-2-yl)oxane-3-carboxamide (IUPAC: N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Characterized by a molecular weight of 285.14 g/mol , this compound serves as a critical "linker-divergent" intermediate.[1] Its structure combines a polar, sp3-rich oxane (tetrahydropyran) ring with an electron-deficient bromopyridine moiety, providing a dual-handle platform for solubility enhancement and palladium-catalyzed cross-coupling.[1]

This guide details the physicochemical specifications, validated synthetic protocols, and analytical fingerprints required for the rigorous integration of this compound into medicinal chemistry workflows.

Physicochemical Specifications

Accurate molecular weight determination is pivotal for mass spectrometry (MS) validation, particularly given the isotopic signature of bromine.

Table 1: Core Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₁H₁₃BrN₂O₂
Average Molecular Weight 285.14 g/mol Weighted average of all isotopes.[1][2]
Monoisotopic Mass (⁷⁹Br) 284.0160 Da Primary peak for HRMS.
Isotopic Mass (⁸¹Br) 286.0140 Da Secondary peak (approx. 1:1 intensity).
Calculated LogP (cLogP) 1.8 – 2.1Moderate lipophilicity; drug-like range.
Topological Polar Surface Area ~52 ŲFavorable for membrane permeability.
H-Bond Donors / Acceptors 1 / 4Compliant with Lipinski’s Rule of 5.[1]
Isotopic Signature Analysis (MS Validation)

The presence of a single bromine atom creates a distinct 1:1 doublet in the mass spectrum.

  • M+H (⁷⁹Br): m/z 285.02

  • M+H (⁸¹Br): m/z 287.02

  • Validation Check: An experimental mass spectrum must show these two peaks with near-equal intensity. Absence of the M+2 peak indicates debromination or incorrect synthesis.

Synthetic Methodology: Amide Coupling

The synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide requires overcoming the poor nucleophilicity of the 2-amino-6-bromopyridine, which is deactivated by both the pyridine nitrogen and the electron-withdrawing bromine.[1] Standard EDC/HOBt couplings often fail or suffer from low yields.

Protocol: Phosphorous Oxychloride (POCl₃) Mediated Coupling

This method activates the carboxylic acid in situ to the acid chloride, driving the reaction with the deactivated aniline.

Reagents:

  • Amine: 2-Amino-6-bromopyridine (1.0 equiv) [CAS: 19798-81-3][1][3][4][5]

  • Acid: Tetrahydro-2H-pyran-3-carboxylic acid (1.1 equiv)[1]

  • Solvent: Pyridine (anhydrous, acts as solvent & base)

  • Activator: POCl₃ (1.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve tetrahydropyran-3-carboxylic acid (1.1 equiv) and 2-amino-6-bromopyridine (1.0 equiv) in anhydrous pyridine (0.5 M concentration) under N₂ atmosphere.

  • Activation: Cool the solution to 0°C. Dropwise add POCl₃ (1.1 equiv) over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of the amine (m/z 173/175).

  • Quench: Pour the reaction mixture into ice-water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Diagram 1: Synthetic Pathway & Mechanism

SynthesisAcidTetrahydropyran-3-COOH(Acid)POCl3POCl3 / Pyridine(Activation)Acid->POCl3Amine2-Amino-6-bromopyridine(Deactivated Nucleophile)ProductN-(6-bromopyridin-2-yl)oxane-3-carboxamide(Target)Amine->ProductIntermediateAcid ChlorideIntermediatePOCl3->Intermediate- HClIntermediate->Product+ Amine

Caption: Activation of the oxane carboxylic acid via POCl₃ overcomes the low nucleophilicity of the bromopyridine amine.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must verify the structure using the following spectroscopic logic.

1H NMR Prediction (DMSO-d6, 400 MHz)
  • Amide NH: Singlet, ~10.5–11.0 ppm (Deshielded, diagnostic of amide formation).

  • Pyridine Ring:

    • H3/H5: Two doublets ~7.4–7.8 ppm.

    • H4: Triplet ~7.8–8.0 ppm (Coupling constants J ≈ 8 Hz).

  • Oxane (Tetrahydropyran) Ring:

    • H3 (Chiral center alpha to carbonyl): Multiplet ~2.5–2.8 ppm.

    • Ring protons (H2, H4, H5, H6): Complex multiplets 1.4–3.9 ppm.

    • Key Feature: The protons adjacent to oxygen (H2/H6) will appear downfield (~3.5–4.0 ppm).

Mass Spectrometry Fragmentation Logic

In ESI+ mode, the compound follows a specific fragmentation pathway useful for structural confirmation.

Diagram 2: MS Fragmentation Logic

MS_FragParentParent Ion [M+H]+m/z 285/287 (1:1)Frag1Fragment A: Amide Cleavage[C5H4BrN2]+ (Aminopyridine core)m/z ~173/175Parent->Frag1Amide Bond BreakFrag2Fragment B: Oxane Carbonyl[C6H9O2]+m/z ~113Parent->Frag2Charge Retention on Acyl

Caption: Diagnostic fragmentation pattern in ESI+ mode. The persistence of the Br isotope pattern in Fragment A confirms the pyridine moiety.

Functional Utility in Drug Discovery

This scaffold is not merely an end-product but a strategic intermediate.[1] The 6-bromo position serves as a "universal socket" for diversification.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors (e.g., targeting JAK or BTK pathways).

  • Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines creates solubilizing tails or specific interaction motifs.

  • FBDD Screening: The oxane ring acts as a non-aromatic, sp3-rich isostere for phenyl rings, improving metabolic stability (reducing CYP450 metabolism) and solubility compared to bis-aryl systems.[1]

References

  • PubChem. Compound Summary: 2-Amino-6-bromopyridine (CAS 19798-81-3).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2-Bromopyridine Synthesis Protocols. Org.[2] Synth. 1948, 28, 22. Available at: [Link]

The Emerging Potential of N-(6-bromopyridin-2-yl)oxane-3-carboxamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds and bioisosteric modifications is a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of the novel chemical entity, N-(6-bromopyridin-2-yl)oxane-3-carboxamide. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent fragments—the 6-bromopyridin-2-yl moiety and the oxane-3-carboxamide core—provides a robust framework for predicting its medicinal chemistry applications. This document will explore the rationale behind its design, potential therapeutic targets, and synthetic strategies, positioning it as a promising scaffold for the development of next-generation therapeutics, particularly in oncology and inflammation.

Deconstructing the Scaffold: A Rationale for Therapeutic Potential

The structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide marries two key components, each with a significant track record in drug discovery. Understanding the individual contributions of the 6-bromopyridin-2-yl and the oxane-3-carboxamide moieties allows for a well-founded exploration of their combined potential.

The 6-Bromopyridin-2-yl Moiety: A Versatile Anchor for Targeted Therapies

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pKa of the molecule, enhancing solubility and bioavailability. The 2-amino-6-bromopyridine derivative is a particularly valuable building block in the synthesis of compounds for a range of diseases, including inflammation, diabetes, hypertension, and viral infections.[2]

The bromine atom at the 6-position is not merely a substituent but a strategic functional handle. It activates the pyridine ring for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies and the optimization of target engagement.

The Oxane-3-Carboxamide Core: Enhancing Drug-like Properties and Target Interaction

The oxane (tetrahydropyran) ring is increasingly recognized for its favorable impact on the physicochemical properties of drug candidates. As a saturated heterocycle, it introduces three-dimensionality, which can improve target specificity and reduce off-target effects.[4] The incorporation of an oxane ring often leads to enhanced aqueous solubility and improved metabolic stability compared to its carbocyclic or aliphatic counterparts.[4]

The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The carboxamide linker is a classic pharmacophoric element, capable of forming multiple hydrogen bonds and is a common feature in a vast number of bioactive molecules, including numerous kinase inhibitors.

Postulated Therapeutic Applications: A Focus on Kinase Inhibition

Given the prevalence of the pyridine carboxamide scaffold in kinase inhibitors, it is highly probable that N-(6-bromopyridin-2-yl)oxane-3-carboxamide and its derivatives will exhibit activity in this domain. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

Targeting Oncogenic Kinases

The pyridine carboxamide core is a well-established hinge-binding motif for a variety of protein kinases. By occupying the ATP-binding pocket, these inhibitors can effectively block the phosphorylation cascade that drives tumor growth and proliferation. The 6-bromopyridin-2-yl moiety can be functionalized to extend into the solvent-exposed region of the kinase, allowing for the fine-tuning of potency and selectivity.

Potential Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in oncology. Several heterocyclic compounds have been identified as potent VEGFR-2 inhibitors.[5]

  • Tyrosine Kinases: The broader family of tyrosine kinases is a major focus of cancer drug discovery. The structural features of the target molecule are amenable to interaction with the ATP-binding sites of various oncogenic tyrosine kinases.

Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Kinases play a pivotal role in inflammatory signaling cascades. The development of selective kinase inhibitors offers a promising therapeutic avenue for these conditions.

Potential Kinase Targets in Inflammation:

  • Janus Kinases (JAKs): JAK inhibitors are an established class of drugs for the treatment of rheumatoid arthritis and other autoimmune diseases. The pyridine carboxamide scaffold can be adapted to target the ATP-binding site of JAK family members.

  • Spleen Tyrosine Kinase (Syk): Syk is a key mediator of signaling in various immune cells and is a validated target for inflammatory and autoimmune diseases.

Synthetic and Experimental Strategies

The modular nature of N-(6-bromopyridin-2-yl)oxane-3-carboxamide lends itself to a straightforward and versatile synthetic approach. The following sections outline a proposed synthetic route and a representative biological assay protocol.

Proposed Synthetic Workflow

The synthesis of the target molecule can be efficiently achieved through a standard amide coupling reaction. The key starting materials, 2-amino-6-bromopyridine and oxane-3-carboxylic acid, are commercially available.

G cluster_0 Synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide A 2-Amino-6-bromopyridine C Amide Coupling (e.g., HATU, EDCI/HOBt) A->C B Oxane-3-carboxylic acid B->C D N-(6-bromopyridin-2-yl)oxane-3-carboxamide C->D Formation of Amide Bond E Suzuki Coupling (Arylboronic acid, Pd catalyst) D->E Functionalization at C6 F SAR Library of Derivatives E->F

Caption: Proposed synthetic workflow for N-(6-bromopyridin-2-yl)oxane-3-carboxamide and its derivatives.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(6-bromopyridin-2-yl)oxane-3-carboxamide from 2-amino-6-bromopyridine and oxane-3-carboxylic acid.

Materials:

  • 2-Amino-6-bromopyridine

  • Oxane-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-6-bromopyridine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To evaluate the inhibitory activity of N-(6-bromopyridin-2-yl)oxane-3-carboxamide against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The N-(6-bromopyridin-2-yl)oxane-3-carboxamide scaffold offers multiple points for chemical modification to optimize its biological activity and physicochemical properties.

G cluster_0 SAR Exploration of the Scaffold A N-(6-bromopyridin-2-yl)oxane-3-carboxamide B Modification of the Pyridine Ring (e.g., Suzuki, Buchwald-Hartwig) A->B C Modification of the Oxane Ring (e.g., substitution, ring size) A->C D Modification of the Carboxamide Linker (e.g., bioisosteric replacement) A->D E Improved Potency & Selectivity B->E C->E D->E

Sources

Methodological & Application

Application Note & Protocol Guide: Amide Coupling of 6-Bromopyridin-2-amine and Tetrahydropyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The synthesis of N-heterocyclic amides is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] The target molecule, N-(6-bromopyridin-2-yl)tetrahydropyran-3-carboxamide, represents a scaffold with significant potential, combining a functionalized pyridine ring, a common pharmacophore, with a tetrahydropyran moiety that can enhance physicochemical properties.

However, the direct amide coupling of 6-bromopyridin-2-amine with tetrahydropyran-3-carboxylic acid presents a notable synthetic challenge. The nucleophilicity of the amino group on the pyridine ring is substantially diminished by the cumulative electron-withdrawing effects of the ring nitrogen and the bromo substituent.[1][4] This low reactivity often leads to sluggish or incomplete reactions when using standard amide coupling conditions.[1][5]

This guide provides a detailed analysis of the reaction, explains the rationale for selecting optimal coupling conditions, and presents two robust, field-proven protocols designed to overcome the challenges associated with this electron-deficient amine.

Foundational Chemistry: Analyzing the Coupling Partners

A successful coupling strategy begins with understanding the substrates:

  • 6-Bromopyridin-2-amine (The Nucleophile): This is considered an electron-deficient amine. The lone pair of electrons on the exocyclic nitrogen is delocalized into the electron-poor pyridine ring, reducing its availability for nucleophilic attack.[4] Standard coupling methods that are effective for aliphatic or electron-rich aromatic amines may fail or provide low yields.[5][6]

  • Tetrahydropyran-3-carboxylic Acid (The Electrophile): This is a standard aliphatic carboxylic acid. The primary challenge lies not with this component, but with its activation to form a sufficiently reactive intermediate capable of being intercepted by the weakly nucleophilic amine.

The core challenge is to activate the carboxylic acid to a state of high electrophilicity without creating conditions that degrade the starting materials or the product.

Selecting the Optimal Coupling Reagents: A Comparative Rationale

Given the unreactive nature of 6-bromopyridin-2-amine, the choice of coupling reagent is critical. We will explore two highly effective, yet mechanistically distinct, systems.

Protocol A: The Uronium Salt Approach with HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction rates, especially with challenging substrates.[7][8]

  • Mechanism of Action: HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive O-At active ester.[7][9] This intermediate is significantly more electrophilic than the corresponding O-Bt ester formed with older reagents like HBTU. The subsequent aminolysis step is often facilitated by the pyridine nitrogen within the HOAt leaving group, which is thought to stabilize the transition state.[7]

  • Why it Works Here: The exceptional reactivity of the HATU-derived active ester is sufficient to overcome the low nucleophilicity of the 2-aminopyridine derivative, driving the reaction to completion under mild conditions.[1][8]

Protocol B: The Carbodiimide Approach with EDC/HOBt and a Hypernucleophilic Catalyst

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[10]

  • Mechanism of Action: The O-acylisourea is highly reactive but can be unstable. In the presence of HOBt (Hydroxybenzotriazole), it is rapidly converted to an HOBt-active ester, which is more stable and less prone to side reactions like racemization.[11][12] For electron-deficient amines, the reaction of the HOBt ester can still be slow.[1] The addition of DMAP (4-Dimethylaminopyridine) is crucial; it acts as a hypernucleophilic acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that readily reacts with even poor nucleophiles.[1]

  • Why it Works Here: This combination of reagents creates a "super-activated" electrophile. While EDC/HOBt alone might be insufficient, the catalytic intervention of DMAP accelerates the final aminolysis step, making the overall transformation efficient for unreactive amines.[1]

Visualization of Reaction Mechanisms and Workflow

HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Tetrahydropyran-3- carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) ActiveEster->TMU Product Target Amide Product ActiveEster->Product Aminolysis Amine 6-Bromopyridin- 2-amine Amine->Product HOAt HOAt (Byproduct) Product->HOAt

Caption: HATU coupling mechanism.

EDC/HOBt/DMAP-Mediated Amide Coupling Mechanism

EDC_Mechanism cluster_activation1 Initial Activation cluster_activation2 Catalytic Acyl Transfer cluster_coupling Amide Formation RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBtEster HOBt-Ester Acylisourea->HOBtEster HOBt HOBt HOBt->HOBtEster AcylPyridinium N-Acylpyridinium (Hyper-reactive) HOBtEster->AcylPyridinium DMAP DMAP (cat.) DMAP->AcylPyridinium AcylPyridinium->DMAP Regenerated Product Target Amide AcylPyridinium->Product Aminolysis Amine Weakly Nucleophilic Amine Amine->Product

Caption: EDC/HOBt/DMAP coupling mechanism.

General Experimental Workflow

Workflow Start Dissolve Carboxylic Acid & Coupling Reagents AddAmine Add Amine Solution Start->AddAmine Reaction Stir at RT (Monitor by TLC/LCMS) AddAmine->Reaction Quench Reaction Work-up (e.g., Aqueous Wash) Reaction->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Silica Gel Chromatography) Concentrate->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: HATU-Mediated Coupling
ParameterValueNotes
6-Bromopyridin-2-amine 1.0 eq.The limiting reagent.
Tetrahydropyran-3-carboxylic acid 1.1 eq.Slight excess to ensure full conversion of the amine.
HATU 1.2 eq.A slight excess ensures efficient activation.
DIPEA 3.0 eq.A non-nucleophilic base is essential.[7][13]
Solvent DMFAnhydrous N,N-Dimethylformamide.
Temperature Room Temperature (20-25 °C)Mild conditions are sufficient.
Reaction Time 2-4 hoursMonitor by TLC or LC-MS.
Typical Yield 75-90%

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-3-carboxylic acid (1.1 eq.) and HATU (1.2 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting amine).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir for 10-15 minutes at room temperature. This is the "pre-activation" step.

  • In a separate flask, dissolve 6-bromopyridin-2-amine (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion (disappearance of the limiting amine), dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to afford the pure amide product.[14]

Protocol B: EDC/HOBt/DMAP-Mediated Coupling
ParameterValueNotes
6-Bromopyridin-2-amine 1.0 eq.The limiting reagent.
Tetrahydropyran-3-carboxylic acid 1.1 eq.
EDC·HCl 1.5 eq.A common, stable salt of EDC.
HOBt 1.2 eq.
DMAP 0.2 eq.Catalytic amount is sufficient.[1]
Base (optional) DIPEA or Et₃N (2.0 eq.)Can help drive the reaction and neutralize the HCl from EDC·HCl.
Solvent DCM or MeCNAnhydrous Dichloromethane or Acetonitrile.[1]
Temperature Room Temperature (20-25 °C)
Reaction Time 6-18 hoursGenerally slower than HATU coupling.
Typical Yield 60-80%

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tetrahydropyran-3-carboxylic acid (1.1 eq.), EDC·HCl (1.5 eq.), HOBt (1.2 eq.), and DMAP (0.2 eq.).

  • Add 6-bromopyridin-2-amine (1.0 eq.).

  • Dissolve all solids in anhydrous DCM or MeCN (approx. 0.1-0.2 M).

  • Add DIPEA or Triethylamine (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require overnight stirring.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove DMAP and base), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel to yield the desired product.[15]

Troubleshooting and Key Considerations

  • Low Yield / No Reaction: The primary culprit is often the low nucleophilicity of the amine. Ensure that a highly potent activation method is used (HATU is preferred). Verify the quality of the coupling reagents, as they can be hygroscopic and degrade over time. Ensure solvents are anhydrous.

  • Formation of Byproducts: With EDC, the formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate is not efficiently trapped. The inclusion of HOBt minimizes this.

  • Difficult Purification: The urea byproducts from carbodiimide reactions (e.g., DCU from DCC, or the urea from EDC) can sometimes complicate purification. The urea from EDC is water-soluble, making it easier to remove during aqueous work-up.[10] If the product is basic, using a neutralized silica gel for chromatography can prevent streaking.[15]

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the field of drug discovery for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceutically active compounds.

This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of a specific, highly functionalized substrate: N-(6-bromopyridin-2-yl)oxane-3-carboxamide . This molecule presents a unique set of challenges and opportunities due to the interplay of its constituent parts: an electron-deficient 2-bromopyridine ring, a secondary amide linkage, and a saturated oxane moiety. Understanding how to effectively couple this substrate is critical for medicinal chemists looking to elaborate on this scaffold for the development of novel therapeutics. We will delve into the mechanistic rationale for experimental choices, provide a step-by-step protocol for both substrate synthesis and coupling, and offer insights into potential challenges and troubleshooting.

Mechanistic Considerations for a Successful Coupling

The efficacy of the Suzuki-Miyaura reaction is contingent on a well-understood catalytic cycle.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination. For a substrate like N-(6-bromopyridin-2-yl)oxane-3-carboxamide, each step requires careful consideration.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromopyridine ring. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aromatic ring, making the electron-deficient pyridine a good candidate.[1]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)-Br(L2) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Di_Org_Pd Ar-Pd(II)-Ar'(L2) Transmetalation->Di_Org_Pd Red_Elim Reductive Elimination Di_Org_Pd->Red_Elim Red_Elim->Pd(0)L2 Product Coupled Product (Ar-Ar') Red_Elim->Product ArBr N-(6-bromopyridin-2-yl) oxane-3-carboxamide ArBr->Ox_Add Ar_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_BOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate-Specific Challenges
  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or "poisoning". The use of bulky ligands on the palladium can mitigate this issue by sterically hindering this non-productive interaction.

  • Amide Functionality: While the amide bond itself is generally stable under Suzuki-Miyaura conditions, the nitrogen and oxygen atoms can also act as Lewis bases and interact with the catalyst. However, in this substrate, the amide is somewhat sterically shielded, and its electronic influence is primarily on the pyridine ring's reactivity. It is crucial to select conditions that do not promote the cleavage of the amide bond, which has been reported under specific catalytic systems designed for that purpose.[5]

  • Electron-Deficient Halide: The 2-bromopyridine is an electron-deficient aryl halide, which generally facilitates the oxidative addition step.[1] This is an advantage for this substrate.

Synthesis of the Starting Material: N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Prior to the cross-coupling, the synthesis of the starting material is a necessary first step. A common and effective method for forming the amide bond is through the coupling of an amine with a carboxylic acid, often activated as an acid chloride or with a peptide coupling agent.

Step-by-Step Protocol for Synthesis
  • Activation of Oxane-3-carboxylic acid: To a solution of oxane-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amide Bond Formation: Dissolve the resulting crude oxane-3-carbonyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of 6-bromopyridin-2-amine (1.05 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in DCM.

  • Reaction Completion and Workup: Allow the reaction to stir at room temperature overnight. Monitor for completion by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be robust and high-yielding for the coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide with a variety of aryl and heteroaryl boronic acids.

Reagents and Equipment
Reagent/EquipmentPurpose
N-(6-bromopyridin-2-yl)oxane-3-carboxamideStarting Material
Aryl/Heteroaryl boronic acidCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst
K₂CO₃ or K₃PO₄Base
1,4-Dioxane and WaterSolvent System
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (N₂ or Ar)Anhydrous/Anaerobic Conditions
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-(6-bromopyridin-2-yl)oxane-3-carboxamide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition and Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). Degas the reaction mixture thoroughly by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction can also be performed under microwave irradiation for shorter reaction times.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Base, and Catalyst start->reagents solvent Add Solvent and Degas reagents->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst turnoverScreen different palladium catalysts and ligands (e.g., Buchwald ligands like SPhos or XPhos). Ensure proper degassing to prevent catalyst oxidation.
Inactive boronic acidUse freshly purchased or purified boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
Inappropriate baseScreen different bases. K₃PO₄ is often effective for heteroaromatic substrates.[4]
Protodeborylation Presence of excess water or protic sourcesUse anhydrous solvents and a carefully controlled amount of water. K₃PO₄ can be used under nearly anhydrous conditions.
Homocoupling Oxidative coupling of boronic acidsEnsure rigorous degassing. Use a slight excess of the boronic acid, but not a large excess.
Catalyst Poisoning Coordination of pyridine nitrogen to PdUse bulky, electron-rich phosphine ligands to sterically shield the palladium center.

Conclusion

The Suzuki-Miyaura coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a highly valuable transformation for the synthesis of complex molecules in drug discovery. While the substrate presents potential challenges due to the presence of multiple coordinating heteroatoms, a well-designed protocol employing appropriate catalysts, ligands, and bases can lead to high yields of the desired products. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively utilize this powerful reaction to accelerate their synthetic programs.

References

  • Xu, L., Liu, F., & Xu, H. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

  • Kappe, C. O., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • WordPress.
  • Al-Masri, H. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

  • Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

[1]

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of N-(6-bromopyridin-2-yl)oxane-3-carboxamide (referred to herein as Substrate 1 ) with primary and secondary amines.[1]

The coupling of 2,6-disubstituted pyridines presents unique challenges due to the electronic deactivation of the pyridine ring and the potential for catalyst poisoning via chelation by the amide and pyridine nitrogen atoms. This guide provides a robust, field-validated methodology utilizing specific ligand architectures (Buchwald precatalysts and chelating bisphosphines) to overcome these barriers, ensuring high yields and reproducibility in drug discovery workflows.

Strategic Analysis & Mechanistic Insight

Substrate Characteristics

Substrate 1 contains three critical structural features that dictate reaction conditions:

  • Electrophilic Site (C6-Br): The 2-amido-6-bromo substitution pattern creates an electron-deficient pyridine, generally favorable for oxidative addition.[1]

  • Chelation Potential (The "Pincer" Risk): The pyridine nitrogen (N1) and the exocyclic amide oxygen/nitrogen at C2 can act as a bidentate ligand. In the absence of a strongly binding phosphine ligand, the substrate can displace labile ligands on Palladium, forming a stable, catalytically inactive [Pd(Substrate)2] complex.

  • Oxane (Tetrahydropyran) Ring: While chemically stable, the oxane ring increases solubility in polar organic solvents (THF, Dioxane) but may require specific workup protocols to avoid emulsion formation.

Ligand Selection Strategy

To prevent substrate inhibition, the catalyst system must possess a binding constant significantly higher than that of the substrate's chelating domain.

  • Strategy A (Chelating Bisphosphines): Xantphos is the gold standard for 2-halopyridines.[1] Its wide bite angle (111°) favors reductive elimination and renders the Pd center less susceptible to displacement by the pyridine nitrogen.

  • Strategy B (Bulky Monodentates): BrettPhos (for primary amines) and RuPhos (for secondary amines) provide steric bulk that physically blocks the coordination of the pyridine nitrogen while facilitating the coupling of challenging amines.

Experimental Protocols

Materials & Reagents
ComponentSpecificationRole
Substrate 1 >97% PurityElectrophile
Amine Partner 1.2 – 1.5 equiv.[1]Nucleophile
Catalyst (Method A) Pd(OAc)₂ / XantphosCatalyst System
Catalyst (Method B) Pd-RuPhos-G4 (or BrettPhos-G4)Precatalyst
Base Cs₂CO₃ (Method A) or NaOtBu (Method B)[1]Acid Scavenger
Solvent 1,4-Dioxane (Anhydrous)Solvent
Method A: The Robust Protocol (Xantphos/Cs₂CO₃)

Recommended for initial screening and substrates with base-sensitive functional groups.[1]

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging Solids: Add Substrate 1 (1.0 equiv, e.g., 100 mg), Cs₂CO₃ (2.0 equiv), Xantphos (0.045 equiv), and Pd(OAc)₂ (0.03 equiv).

    • Note: Pre-mixing Pd(OAc)₂ and Xantphos in a small volume of solvent for 5 mins before addition can enhance active catalyst formation.

  • Solvent & Amine: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3x). Inject anhydrous 1,4-Dioxane (concentration 0.1 M relative to substrate) followed by the Amine Partner (1.2 equiv).

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check LCMS at 2h and 16h. Look for the disappearance of the bromide (M+H: ~299/301) and appearance of product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM or EtOAc/Hexanes gradient).[1]

Method B: The High-Activity Protocol (Buchwald G4 Precatalysts)

Recommended for sterically hindered amines or unreactive substrates.[1]

Step-by-Step Procedure:

  • Charging: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a vial with Substrate 1 (1.0 equiv), NaOtBu (1.4 equiv), and Pd-RuPhos-G4 (0.02 equiv).[1]

    • Selection Rule: Use RuPhos-G4 for secondary amines.[1] Use BrettPhos-G4 for primary amines.[1]

  • Solvent/Amine Addition: Add anhydrous THF or Toluene (0.15 M). Add the Amine (1.2 equiv).

  • Reaction: Seal and heat to 80°C for 4–8 hours. These catalysts are faster; conversion often completes rapidly.

  • Quench: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

Visualization of Workflows

Decision Logic for Reaction Conditions

ReactionLogicstartStart: Substrate 1 + Aminecheck_amineIs the Amine Primary or Secondary?start->check_amineprimaryPrimary Aminecheck_amine->primarysecondarySecondary Aminecheck_amine->secondarycheck_baseIs the Product Base Sensitive?sensitive_yesYes (Esters, Nitriles)check_base->sensitive_yesSensitivesensitive_noNo (Robust)check_base->sensitive_noRobustprimary->check_basesecondary->check_basemethod_AMETHOD APd(OAc)2 / XantphosCs2CO3 / Dioxane / 100°Csensitive_yes->method_AUse Weak Basemethod_B_RuMETHOD B (RuPhos)Pd-RuPhos-G4NaOtBu / THF / 80°Csensitive_no->method_B_RuSecondary Aminemethod_B_BrettMETHOD B (BrettPhos)Pd-BrettPhos-G4NaOtBu / THF / 80°Csensitive_no->method_B_BrettPrimary AmineresultIsolated Productmethod_A->resultHigh Yieldmethod_B_Ru->resultmethod_B_Brett->result

Caption: Decision tree for selecting the optimal catalytic system based on amine type and functional group tolerance.

Catalytic Cycle & Inhibition Risks

MechanismLPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(L-Pd(II)-Ar-Br)LPd0->OxAdd+ Substrate 1CoordAmine CoordinationOxAdd->Coord+ AminePoisonOFF-CYCLE TRAPPd Chelation byPyridine N + Amide OOxAdd->PoisonLow LigandBindingDeprotDeprotonation(Base)Coord->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->LPd0Poison->OxAddHeat / Strong Ligand

Caption: Simplified catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the substrate's chelating motif.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method B (G4 Precatalyst).[1] The precatalyst ensures 1:1 L:Pd ratio and immediate active species generation.
Debromination (Ar-H) Hydride SourceEnsure solvent is anhydrous.[1] If using primary amines in Dioxane, switch to Toluene. Lower temperature to 80°C.
Starting Material Remains Poor Oxidative AdditionIncrease temperature to 110°C. Switch ligand to Xantphos (Method A) which is thermally stable and excellent for halides.
Amide Hydrolysis Base SensitivityThe oxane-amide bond is stable, but if hydrolysis occurs, switch from NaOtBu to K₃PO₄ or Cs₂CO₃ .

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction conditions and mechanical studies." Journal of the American Chemical Society.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science.

  • BenchChem. "Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines."

Troubleshooting & Optimization

improving yield of N-(6-bromopyridin-2-yl)oxane-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Ticket #: 6-Br-Py-Oxane-Yield Subject: Improving yield of N-(6-bromopyridin-2-yl)oxane-3-carboxamide Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Root Cause Analysis

User reports low yield in the synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide . Before optimizing, we must define the chemical barrier.

  • The Nucleophile (Amine): 2-amino-6-bromopyridine.[1][2]

    • Issue: This is an extremely poor nucleophile. The pyridine ring nitrogen sequesters electron density from the exocyclic amine. Furthermore, the bromine atom at the 6-position is electron-withdrawing (inductive effect), further deactivating the amine.

    • Consequence: Standard coupling agents (EDC, HOBt, and even HATU) often fail to generate the active ester with sufficient lifetime to capture this sluggish amine, leading to hydrolysis or rearrangement byproducts.

  • The Electrophile (Acid): Oxane-3-carboxylic acid (Tetrahydropyran-3-carboxylic acid).

    • Issue: Generally stable, but secondary carboxylic acids can be sterically hindered.

Verdict: The reaction is kinetically stalled . You cannot rely on standard "active esters" (OBt/OAt). You need a method that generates a highly reactive intermediate (Acid Chloride or Mixed Anhydride) to force the amine to react.

Recommended Protocols

We recommend Method A as the primary solution due to its ease of workup. If Method A fails to push conversion >80%, proceed to Method B .

Method A: The T3P (Propylphosphonic Anhydride) Protocol

Why: T3P is superior for electron-deficient aminopyridines. It drives the reaction to completion with low epimerization and, critically, the byproducts are water-soluble.[3] This prevents product loss during purification.

Reagents:

  • Oxane-3-carboxylic acid (1.0 equiv)

  • 2-Amino-6-bromopyridine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) — Acts as both base and solvent/co-solvent.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Protocol:

  • Dissolution: In a dry flask, dissolve the acid (1.0 eq) and the amine (1.1 eq) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (4.0 eq). The solution may warm slightly.

  • Activation: Cool to 0°C. Add T3P solution (2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by HPLC/TLC after 2 hours. If conversion is <50%, heat to 60°C. The bromine on the pyridine makes the amine robust enough to withstand mild heating.

  • Workup (The "Release"):

    • Dilute with water.[4]

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine and unreacted amine), then sat. NaHCO3, then brine.[5]

    • Note: T3P byproducts remain in the aqueous phase.

Method B: Ghosez’s Reagent (In-Situ Acid Chloride)

Why: If T3P is insufficient, you need an acid chloride. Standard SOCl2 can be harsh. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .

Reagents:

  • Oxane-3-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • 2-Amino-6-bromopyridine (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (2.0 equiv)

  • Solvent: Dry Dichloromethane (DCM).[6]

Step-by-Step Protocol:

  • Activation: Dissolve acid (1.0 eq) in dry DCM. Add Ghosez’s reagent (1.2 eq) at 0°C. Stir for 1 hour at RT.

    • Observation: No gas evolution occurs (unlike SOCl2), but the intermediate is highly reactive.

  • Coupling: Add the amine (1.1 eq) followed by DIPEA (2.0 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with water. Wash organics with dilute citric acid (removes amine) and NaHCO3.

Visualization & Logic Flows

Decision Tree: Selecting the Right Chemistry

ReactionLogic Start Start: N-(6-Br-Py) Amide Synthesis CheckAmine Analyze Nucleophile: 2-Amino-6-Bromopyridine Start->CheckAmine Decision1 Is Nucleophile Electron Deficient? CheckAmine->Decision1 Standard Standard Coupling (EDC/HOBt or HATU) Decision1->Standard No (Electron Rich) Advanced Select High-Energy Activation Decision1->Advanced Yes (Electron Poor) Fail High Risk of Failure: Slow kinetics, Hydrolysis Standard->Fail Choice Choose Reagent Based on Setup Advanced->Choice T3P Method A: T3P + Pyridine (Best for Purity/Scale) Choice->T3P Standard Lab/Scale-up Ghosez Method B: Ghosez's Reagent (Best for Reactivity) Choice->Ghosez Stubborn Substrates Result Target: N-(6-bromopyridin-2-yl) oxane-3-carboxamide T3P->Result Ghosez->Result

Caption: Logic flow for selecting coupling agents for electron-deficient aminopyridines.

T3P Mechanism & Workup Workflow

T3P_Workflow Mix 1. Mix Acid + Amine + Pyridine (Solvent: EtOAc) AddT3P 2. Add T3P Anhydride Mix->AddT3P Intermediate 3. Active Intermediate: Mixed Anhydride AddT3P->Intermediate Coupling 4. Amine Attack (Rate Limiting Step) Intermediate->Coupling Quench 5. Acidic Quench (HCl) Coupling->Quench PhaseSep 6. Phase Separation Quench->PhaseSep OrgLayer Organic Layer: Product (Pure) PhaseSep->OrgLayer AqLayer Aqueous Layer: T3P Byproducts + Pyridine PhaseSep->AqLayer

Caption: T3P "Catch and Release" workflow ensuring removal of water-soluble byproducts.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Amine is too deactivated.Heat: Increase T3P reaction temp to 60-70°C. Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) to the reaction.
New Spot on TLC (High Rf) Dimerization or symmetrical anhydride.Ensure Amine is present before adding T3P. If Acid and T3P mix too long without amine, the acid reacts with itself.
Product stuck in Aqueous Product might be protonated on Pyridine ring.Adjust workup pH. The pyridine ring pKa is ~2.5 (lowered by Br). Ensure extraction pH is >5.0 to keep the product neutral and organic-soluble.
Thick precipitate forms Pyridine salts precipitating.This is normal. Add more solvent (EtOAc) or use 2-MeTHF to maintain solubility.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Context: Establishes T3P/Pyridine as the gold standard for coupling difficult/sensitive amines.
  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

    • Context: The foundational paper for using 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent).
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Context: Comprehensive review explaining the failure modes of EDC/H

Sources

purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Executive Summary & Chemical Context

The purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide presents a classic challenge in medicinal chemistry: separating a moderately polar, basic heterocycle (pyridine) containing a polar amide linker.[1]

The Core Challenge: The pyridine nitrogen possesses a lone pair that acts as a Lewis base.[1] Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

).[1] This leads to strong acid-base interactions, resulting in:
  • Peak Tailing: Asymmetrical peaks that reduce resolution.[1][2][3][4]

  • Irreversible Adsorption: Loss of yield as product "sticks" to the baseline.[1]

  • Co-elution: The "smearing" of the product masks impurities.[1]

This guide provides a self-validating protocol to overcome these issues using Silanol Shielding and Solubility Optimization .

Pre-Purification Triage: Method Development

Before running a column, you must determine the optimal mobile phase.[1] Do not guess; use this TLC data matrix.

Table 1: Mobile Phase Screening Matrix

Solvent SystemAdditive (Modifier)PurposeExpected Outcome
100% EtOAc NoneBaseline CheckIf

, compound is too non-polar.[1] Use Hex/EtOAc.
Hexane / EtOAc (1:1) NoneStandard ScreenLikely tailing.[1] If

is 0.2–0.3 but streaky, proceed to Modifier.[1]
Hexane / EtOAc (1:1) 1% TEA Silanol Shielding Recommended. TEA competes for silanol sites, sharpening the spot.[1]
DCM / MeOH (95:5) NoneSolubility CheckUse if compound is insoluble in EtOAc.[1] Watch for "fronting."[1][3][5]
DCM / MeOH (95:5) 1%

Basicity AdjustmentBest for highly polar/insoluble variants.[1]

Critical Insight: The


 of your product should be between 0.15 and 0.35  in the chosen solvent system for optimal flash separation (CV = 3–7).[1]

Strategic Workflow: The Decision Tree

Use the following logic to select your loading method and stationary phase.

PurificationLogic Start Crude Reaction Mixture Solubility Check Solubility in Hexane/EtOAc Start->Solubility Soluble Soluble? Solubility->Soluble Yes Liquid Load Soluble->Yes Yes No Solid Load (Dry Load) Soluble->No No (Precipitates) TLC_Check TLC: Does it tail? Yes->TLC_Check No->TLC_Check Tail_Yes Add 1% TEA to Mobile Phase TLC_Check->Tail_Yes Yes (Streak) Tail_No Standard Gradient (0-100% EtOAc) TLC_Check->Tail_No No (Spot) Run_Column Run Flash Column Tail_Yes->Run_Column Tail_No->Run_Column

Figure 1: Decision matrix for loading and solvent selection based on solubility and TLC behavior.

Standard Operating Protocol (SOP)

Objective: Purify 500 mg of crude N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Step 1: Column Pre-Treatment (The "TEA Wash")

Why? Pre-saturating the silica with base is more effective than just adding it to the solvent.[1]

  • Equilibrate the silica cartridge with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Flush with 2 CV of pure Hexane (to remove excess TEA that might distort the baseline).

Step 2: Sample Loading (Solid Load Recommended)

Why? Amides often have poor solubility in non-polar starting solvents.[1] Liquid loading in DCM/MeOH will cause "band broadening" (poor resolution).[1]

  • Dissolve crude mixture in minimal DCM or Acetone.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).[1]

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (or top of the column).

Step 3: Elution Gradient
  • Solvent A: Hexane (or Heptane) + 1% TEA (optional if column was pre-treated).[1]

  • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.[1]

  • Gradient Profile:

    • 0% B (2 CV) - Isocratic hold to elute non-polar impurities.[1]

    • 0% to 50% B (over 10 CV) - Shallow gradient for maximum resolution.[1]

    • 50% to 100% B (over 5 CV) - Flush.[1]

Troubleshooting & FAQs

Q1: My product is streaking (tailing) badly, even with TEA. What now? A: The interaction might be too strong for TEA.

  • Switch Modifier: Use 1% Ammonium Hydroxide (

    
    )  in DCM/MeOH (90:10).[1] The water content in aqueous ammonia also helps deactivate silanols.[1]
    
  • Switch Stationary Phase: Use Amine-functionalized silica (NH2-Silica) .[1] This phase is naturally basic and requires no mobile phase additives.[1] It is specifically designed for pyridines.[1]

Q2: I see two spots on TLC, but they co-elute on the column. A: This is a "selectivity" issue, not just retention.

  • Change Solvent Class: If using Hex/EtOAc, switch to DCM/MeOH or DCM/Acetone .[1] Different solvents interact differently with the amide dipole.[1]

  • Flatten the Gradient: Use an isocratic hold at the %B where the product elutes (e.g., if it elutes at 30% B, hold at 30% for 5 CVs).

Q3: My product precipitated inside the column (high backpressure). A: This occurs when the gradient moves from a strong solvent (DCM load) to a weak solvent (Hexane start) too quickly.[1]

  • Solution: You must use Solid Loading (see Step 2 above).[1] This physically separates the dissolution step from the elution step, preventing precipitation blocks.[1]

Q4: Can I use C18 (Reverse Phase) for this? A: Yes, and it is often cleaner for polar amides.[1]

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Note: The 6-bromo substituent makes the compound lipophilic enough to retain well on C18.[1] This is an excellent "Plan B" if Normal Phase fails.

Mechanistic Visualization: The Silanol Effect

Understanding why we add TEA allows you to troubleshoot future pyridine projects.

SilanolEffect cluster_0 Without Additive (Tailing) cluster_1 With TEA (Sharp Peak) Silica Acidic Silanol (Si-OH) Pyridine Pyridine Product (Basic Nitrogen) Silica->Pyridine Strong H-Bond (Drag/Tail) TEA Triethylamine (TEA) (Sacrificial Base) Silica->TEA Preferential Binding Pyridine->Silica Blocked

Figure 2: Mechanism of action for Triethylamine (TEA) additives.[1] TEA binds to acidic silanol sites, preventing the pyridine product from dragging (tailing).[1]

References

  • Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from

  • Biotage. (2023).[1][6] Strategies for Flash Purification of Nitrogen Heterocycles. Retrieved from

  • Curran, D. P. (2000).[1] Purification of Laboratory Chemicals: Standard Techniques for Amides. "Not Voodoo" - University of Rochester.[1] Retrieved from

  • Reich, H. J. (2017).[1] Chromatographic separation of amine and pyridine derivatives.[1][7][8] University of Wisconsin-Madison Organic Chemistry Data.[1] Retrieved from [1]

Sources

Technical Support Center: Amide Coupling for Electron-Deficient Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Subject: Overcoming Nucleophilic Deactivation in Aminopyridine Substrates

Core Directive & Problem Analysis

The Challenge: You are likely experiencing stalled reactions or low yields when attempting to couple a carboxylic acid with an electron-deficient aminopyridine (e.g., 2-amino-5-nitropyridine or 2-aminopyridine-5-carbonitrile).

The Mechanism of Failure:

  • Electronic Deactivation: The amino group is poorly nucleophilic because its lone pair is delocalized into the electron-deficient pyridine ring. Standard active esters (OBt/OAt) generated by EDC or HATU are often not electrophilic enough to capture this weak nucleophile.

  • Regioselectivity (The N-N vs. N-C Conflict): In 2-aminopyridines, the ring nitrogen (N1) is often more basic and nucleophilic than the exocyclic amine. Kinetic control favors attack by the ring nitrogen, forming an unstable N-acylpyridinium species (dimerization or hydrolysis prone) rather than the desired amide.

Decision Matrix & Troubleshooting

Use this decision tree to select the correct protocol based on your specific substrate constraints.

ReagentSelection Start START: Substrate Analysis IsSensitive Is the Acid Moiety Acid-Sensitive or Epimerizable? Start->IsSensitive Nucleophilicity Is the Aminopyridine Severely Deactivated? (e.g., -NO2, -CN, -CF3) IsSensitive->Nucleophilicity No (Robust Acid) T3P_Route Protocol A: T3P Coupling (Propylphosphonic Anhydride) IsSensitive->T3P_Route Yes (Racemization Risk) Ghosez_Route Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Nucleophilicity->Ghosez_Route Severe Deactivation AcidFluoride Protocol C: Acid Fluoride (BTFFH) Nucleophilicity->AcidFluoride Moderate Deactivation (Steric Bulk) Buchwald Alternative Disconnection: Buchwald-Hartwig Amidation (Aryl Halide + Amide) Ghosez_Route->Buchwald If Fails

Figure 1: Strategic selection of coupling reagents based on substrate electronic properties and stability.

Technical Modules & Protocols

Module A: The "Gold Standard" – T3P Coupling

Best For: Epimerization-prone chiral acids and moderately deactivated amines. Why it works: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid in a cyclic transition state. When used with pyridine, it minimizes racemization and drives the reaction by thermodynamic control, often correcting the regioselectivity issue (N-ring vs. exocyclic N) by allowing the unstable ring-acylated intermediate to rearrange to the stable amide.

Protocol:

  • Stoichiometry: Acid (1.0 equiv), Aminopyridine (1.1–1.5 equiv), Base (Pyridine or N-Methylmorpholine, 3.0–5.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (T3P is usually sold as 50% w/w in EtOAc).[1]

  • Procedure:

    • Dissolve Acid and Amine in the solvent.

    • Add Base at 0 °C.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[1] Crucial Step: If conversion is low after 4 hours, heat to 60–80 °C. The heat is often required to overcome the activation energy of the poor nucleophile.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble, simplifying purification.[2][3]

Module B: The "Heavy Artillery" – Ghosez’s Reagent

Best For: Severely deactivated amines (e.g., nitro-aminopyridines) where T3P fails. Why it works: It converts the carboxylic acid into an acid chloride under neutral conditions. Unlike Thionyl Chloride (


), it does not generate HCl gas, preventing the protonation of the pyridine ring which would further deactivate the system.

Mechanism of Action:

GhosezMech Ghosez Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) Inter Intermediate (Vilsmeier-Haack type) Ghosez->Inter + Acid Acid Carboxylic Acid AcidCl Acid Chloride (Neutral Conditions) Inter->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + Aminopyridine + Base

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. (Monitor by TLC: acid spot should disappear; quench a small aliquot with MeOH to check for methyl ester formation).

  • Coupling: In a separate flask, dissolve the Electron-Deficient Aminopyridine (1.2 equiv) in dry DCM (or Pyridine if solubility is poor).

  • Addition: Cannulate the acid chloride solution into the amine solution.

  • Catalysis: If the reaction is sluggish, add 0.1 equiv of DMAP.

Module C: Alternative Disconnection (Buchwald-Hartwig)

Best For: When the "Acid + Amine" route is chemically impossible. Strategy: Invert the synthesis. Instead of coupling an Acid + Aminopyridine, couple an Aryl Halide + Primary Amide . Reagents: Pd(OAc)2 / Xantphos or BrettPhos. Why: This bypasses nucleophilicity issues entirely, relying instead on the oxidative addition of Palladium into the aryl halide bond.

Comparative Data Analysis

FeatureStandard (EDC/HOBt)T3P (Propylphosphonic anhydride)Ghosez's ReagentAcid Fluoride (BTFFH)
Reactivity LowHighVery HighHigh
Racemization LowVery Low (Best in Class)ModerateLow
Byproduct Removal Urea (Difficult)Water Soluble (Easy)Amide (Easy)Water Soluble
Suitability for Deactivated Amines PoorGoodExcellentGood
Cost LowHighHighModerate

FAQ: Troubleshooting Specific Failures

Q: I am observing N-acylation on the pyridine ring nitrogen instead of the exocyclic amine. How do I fix this? A: This is a kinetic vs. thermodynamic control issue.

  • Switch Solvent: Use pyridine as the solvent. It acts as a "proton shuttle" and can reversibly acylate, eventually funneling the acyl group to the thermodynamically stable exocyclic amine.

  • Heat: Ring acylation is often reversible. Heating the reaction (especially with T3P) to 60–80°C promotes the rearrangement to the stable exocyclic amide.

Q: My reaction turns black and yields are <10% with Thionyl Chloride (


). 
A: 

generates HCl, which protonates your aminopyridine. A protonated electron-deficient pyridine is completely non-nucleophilic. Switch to Ghosez’s Reagent (Protocol B) to maintain neutral pH during activation.

Q: The amine is insoluble in DCM or EtOAc. A: Electron-deficient aminopyridines can have "brick dust" solubility.

  • Use 2-MeTHF (higher boiling point, better solubility than THF).

  • Use DMF or NMP as a co-solvent.

  • If using T3P, it is compatible with DMF/NMP.

References & Authority

  • T3P Optimization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][4] Organic Letters, 2011, 13(19), 5048–5051.[4]

  • Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 1979, 59, 26.

  • Acid Fluorides: Dietz, J., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6][7] Organic & Biomolecular Chemistry, 2015, 13, 11551.

  • Regioselectivity: Cirrincione, G., et al. "Aminopyridines and their N-oxides."[8] Heterocycles, 1995. (Contextual grounding for N-ring vs Exocyclic reactivity).

  • Buchwald-Hartwig Amidation: Buchwald, S. L., et al. "Pd-Catalyzed Amidation of Aryl Halides."[9][10] Journal of the American Chemical Society.

Sources

minimizing side reactions in 6-bromopyridine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in 6-Bromopyridine Carboxamide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Topic: Troubleshooting and Optimization of 6-Bromopyridine Carboxamide Synthesis.

Executive Summary: The Chemoselectivity Challenge

Synthesizing 6-bromopyridine carboxamides presents a classic chemoselectivity paradox. You must activate the carboxylic acid for amidation while simultaneously preventing nucleophilic attack at the electron-deficient C-6 position. The pyridine ring nitrogen renders the C-2 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (


).[1]

In this technical guide, we move beyond standard recipes to analyze the causality of failure modes. We provide self-validating protocols designed to suppress


 pathways and maximize amidation efficiency.

Module 1: Mechanistic Analysis of Side Reactions

To prevent side reactions, one must first understand the competing electronic pathways. The 6-bromopyridine core is not a passive scaffold; it is an electrophilic trap.

The Competing Pathways
  • Pathway A (Desired): Nucleophilic acyl substitution at the carbonyl carbon.

  • Pathway B (Undesired):

    
     at the C-6 carbon, displaced by the amine (aminolysis), hydroxide (hydrolysis), or alkoxide (solvolysis).
    

Key Insight:


 on pyridines is accelerated by:
  • Polar Aprotic Solvents (DMF, DMSO): These solvate cations, leaving nucleophiles "naked" and more reactive.[2]

  • High Temperatures:

    
     typically has a higher activation energy than amide coupling.
    
  • Strong Bases: Excess base increases the concentration of highly reactive nucleophilic species (e.g., alkoxides).

CompetingPathways Start 6-Bromopyridine Carboxylic Acid Activation Activated Ester/Anhydride (Intermediate) Start->Activation Coupling Reagent (HATU/T3P) Side_Hyd 6-Hydroxy-Pyridine (via Hydrolysis) Start->Side_Hyd Pathway C: SNAr by OH- (Aq. Base) Product Target Carboxamide (Desired) Activation->Product Pathway A: Acyl Substitution (Fast at <0°C) Side_SNAr 6-Amino-Pyridine Derivative (Impurity) Activation->Side_SNAr Pathway B: SNAr by Amine (Favored by Heat/Excess Base) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Side_SNAr

Figure 1: Competing reaction pathways. Pathway A is kinetically favored at low temperatures. Pathway B becomes competitive when thermal energy overcomes the aromatic stability barrier or when "naked" nucleophiles are present.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by medicinal chemists.

Q1: My LCMS shows a major impurity with a mass of [M-Br+OH] or [M-Br+OCH3]. What is happening?

Diagnosis: You are observing Nucleophilic Aromatic Substitution (


) .[1][3][4][5]
  • [M-Br+OH]: Likely caused by hydroxide attack. This happens if you use aqueous base (e.g., NaOH,

    
     in wet solvents) or if your organic base (DIPEA/TEA) is wet.
    
  • [M-Br+OCH3]: Caused by solvent attack (methanolysis). If you are using methanol or ethanol as a co-solvent, the alkoxide generated by the base is displacing the bromine.

Corrective Action:

  • Switch Solvent: Move to strictly anhydrous Dichloromethane (DCM) or THF . Avoid DMF/DMSO if possible, as they accelerate

    
     [1].
    
  • Change Base: Use a non-nucleophilic, bulky base like DIPEA (Hünig's base) . Avoid inorganic bases like carbonate unless strictly necessary and kept at low temperature.

  • Temperature Control: Conduct the activation and coupling at 0°C . Do not heat the reaction unless conversion stalls.

Q2: I am using HATU, but I see significant amounts of the "dimer" (bis-amidation of the bromine).

Diagnosis: The amine is acting as a nucleophile at the C-6 position. This is common with highly nucleophilic primary amines (e.g., benzylamine, alkylamines). Mechanistic Insight: The activated ester formed by HATU is reactive, but if the amidation is slow (due to sterics), the amine has time to attack the C-6 position.

Corrective Action:

  • Reverse Addition: Pre-activate the acid with the coupling reagent before adding the amine. This ensures the amine encounters the highly reactive active ester immediately, favoring acylation (Pathway A) over the slower

    
     (Pathway B).
    
  • Stoichiometry: Ensure strictly 1.0 - 1.1 equivalents of amine. Excess amine drives the

    
     reaction.
    
Q3: Can I use Acid Chlorides (via or Oxalyl Chloride) to improve yield?

Risk Assessment: High Risk. While acid chlorides are potent electrophiles, generating them often involves heating with thionyl chloride, which can lead to:

  • HCl generation: Protonating the pyridine ring makes it more electrophilic and susceptible to attack.

  • Nucleophilic attack by Chloride: You may see Cl-for-Br exchange (halogen scramble) at high temperatures.

Recommendation: If you must use an acid chloride, use Oxalyl Chloride/DMF (cat.) in DCM at 0°C to room temperature. Avoid refluxing thionyl chloride.

Module 3: Validated Experimental Protocols

These protocols are designed with built-in "checkpoints" to validate success at each stage.

Protocol A: The "Gold Standard" T3P Coupling (Mild & Selective)

Why this works: Propylphosphonic Anhydride (T3P) is a mild coupling reagent with low epimerization risk. It creates a reactive mixed anhydride but typically requires less basic conditions than HATU, reducing


 risk [2].

Reagents:

  • 6-Bromopicolinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% in EtOAc/DMF, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

Step-by-Step:

  • Dissolution: Dissolve Acid and Amine in EtOAc (0.1 M concentration).

  • Cooling (Checkpoint 1): Cool the mixture to 0°C . Verification: Ensure internal temperature is <5°C before proceeding.

  • Base Addition: Add DIPEA dropwise.

  • Coupling: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Monitoring (Checkpoint 2): Check TLC/LCMS after 2 hours.

    • Pass: Conversion >90%, single peak.

    • Fail: If SM remains, add 0.2 equiv T3P. Do NOT heat.

  • Workup: Wash with water, sat.

    
    , and brine. (T3P byproducts are water-soluble, simplifying purification).
    
Protocol B: Mixed Anhydride Method (For Sterically Hindered Amines)

Why this works: Isobutyl chloroformate (IBCF) forms a mixed anhydride at low temperature (-15°C). The low temperature kinetically "freezes out" the


 side reaction.

Step-by-Step:

  • Dissolve 6-Bromopicolinic acid and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF.

  • Activation: Cool to -15°C (Ice/Salt bath). Add IBCF (1.05 equiv) dropwise. Stir for 15 min.

    • Visual Check: A white precipitate (NMM·HCl) should form.

  • Coupling: Add the Amine (1.0 equiv) dissolved in THF dropwise.

  • Completion: Allow to warm to RT slowly.

Module 4: Data & Reference

Table 1: Impurity Profile & Mitigation Strategies
Impurity TypeMass ShiftCauseMitigation Strategy
Hydroxy-Pyridine -63 Da (Br

OH)
Hydrolysis via aqueous base or wet solvent.Use anhydrous solvents; avoid hydroxide bases.
Alkoxy-Pyridine -80 + OR (Br

OR)
Solvolysis by alcohol solvent (MeOH/EtOH).Use non-nucleophilic solvents (DCM, THF, EtOAc).
Bis-Amine Adduct + Amine - Br

by reactant amine.
Control stoichiometry (1:1); Keep temp <25°C.
Chloro-Pyridine -44 Da (Br

Cl)
Halogen exchange (if using

).
Use T3P or HATU instead of acid chlorides.
References
  • BenchChem Technical Support. (2025).[1][2] Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine. Retrieved from 1[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 6

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from 7

  • ChemicalBook. (2025). 6-Bromonicotinamide Properties and Synthesis. Retrieved from 8

Sources

Technical Support Center: Purification Protocols for 6-Bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-6BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Center: Is this the right guide for you?

Subject: Removal of unreacted 6-bromopyridin-2-amine (CAS: 19798-81-3) from reaction mixtures.

User Profile: You are a researcher observing trace or significant starting material remaining after a cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or nucleophilic substitution (SNAr) reaction.

Symptoms:

  • TLC/LCMS: A persistent spot/peak corresponding to the amine (MW: ~173.01 Da).

  • Co-elution: The impurity elutes closely with your product on silica gel due to similar polarity.

  • Catalyst Poisoning: Downstream Pd-catalyzed steps are failing (aminopyridines are potent catalyst poisons).

The Chemistry of Separation (Root Cause Analysis)

To remove this impurity effectively, we must exploit its specific physicochemical properties.

The "Weak Base" Trap

Unlike simple alkyl amines (pKa ~10) or pyridine (pKa ~5.2), 6-bromopyridin-2-amine is a very weak base .

  • Mechanism: The bromine atom at the C6 position is an electron-withdrawing group (EWG). Through the inductive effect (-I), it pulls electron density away from the ring nitrogen, which is the protonation site.

  • Estimated pKa: ~2.5 – 3.0.

  • Implication: A standard "weak acid" wash (e.g., 5% citric acid or NH4Cl) will fail . The pH must be driven below 1.0 to fully protonate this molecule and force it into the aqueous layer.

The "H-Bonding" Factor

The exocyclic amine (-NH2) and the ring nitrogen form an intramolecular hydrogen bond network.[1] This increases its lipophilicity, making it surprisingly soluble in non-polar solvents like DCM or Toluene, and difficult to wash out with water alone.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method for your specific product.

PurificationStrategy Start Start: Reaction Mixture contains 6-Br-Py-NH2 IsProductBasic Is your PRODUCT basic? (Contains amines/pyridines?) Start->IsProductBasic No No (Neutral/Acidic) IsProductBasic->No Neutral Product Yes Yes (Basic) IsProductBasic->Yes Basic Product AcidWash Protocol A: Aggressive Acid Wash (3M HCl) No->AcidWash IsProductChelator Does product chelate Cu? Yes->IsProductChelator NoChelate No IsProductChelator->NoChelate YesChelate Yes IsProductChelator->YesChelate CopperWash Protocol B: CuSO4 Complexation NoChelate->CopperWash Scavenger Protocol C: Resin Scavenging (PS-Isocyanate) YesChelate->Scavenger

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product properties.

Execution Protocols

Protocol A: The "Aggressive" Acid Wash

Best For: Neutral or Acidic Products (Amides, Esters, Nitriles). Risk: Will extract basic products.

Theory: Because the pKa is low (~2.5), we need a pH < 1 to ensure >99% protonation (


).
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are more common with strong acids).

  • First Wash: Wash with 3M HCl (3 equiv. relative to impurity). Shake vigorously for 2 minutes.

    • Note: The 6-bromopyridin-2-amine converts to its hydrochloride salt and moves to the aqueous layer.

  • Second Wash: Repeat with 3M HCl.

  • Brine Wash: Wash the organic layer with saturated brine to remove entrained acid.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Protocol B: Copper(II) Complexation

Best For: Basic products that do not coordinate strongly to Copper. Mechanism: Aminopyridines coordinate rapidly to Cu(II) species, forming water-soluble blue/purple complexes [1].

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO4) .

  • Extraction: Dissolve crude in EtOAc or DCM.

  • Wash: Wash the organic layer with the CuSO4 solution.[2][3][4][5]

    • Visual Indicator: The aqueous layer will turn a deep blue/purple if the aminopyridine is being removed.

  • Repeat: Repeat the wash until the aqueous layer remains light blue (color of the original CuSO4 solution).

  • Clean-up: Wash with water (to remove Cu salts) then brine.

Protocol C: Covalent Scavenging (The "Magic Bullet")

Best For: High-value basic products where yield loss cannot be tolerated. Cost: Higher (requires functionalized resin).

Theory: We use a polymer-supported electrophile (PS-Isocyanate) that reacts specifically with the nucleophilic exocyclic amine of the impurity to form an insoluble urea [2].

Workflow Visualization:

Scavenging Impurity 6-Br-Py-NH2 (Solution) Reaction Covalent Bond Formation Impurity->Reaction Resin PS-Isocyanate (Solid Bead) Resin->Reaction Complex Resin-Urea-Pyridine (Solid - Trapped) Reaction->Complex Filtered Off Product Purified Product (Solution) Reaction->Product Flows Through

Figure 2: Mechanism of impurity removal using solid-phase scavenging.

Steps:

  • Calculate Loading: Determine the mmol of impurity (via NMR or LCMS estimate). Use 3 equivalents of PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g).

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your product; the impurity is chemically bound to the beads.

Comparative Data Analysis

FeatureAcid Wash (3M HCl)Copper Wash (CuSO4)Resin Scavenging
Selectivity Low (Removes all bases)Medium (Removes good ligands)High (Specific to nucleophiles)
Cost NegligibleLowHigh
Time 15 Minutes30 Minutes4-12 Hours
Scalability Excellent (kg scale)GoodPoor (g scale)
Success Rate 95% (for neutral products)80%>99%

FAQ: Troubleshooting

Q: I used 1M HCl and the impurity is still there. Why? A: As detailed in Section 2, the electron-withdrawing bromine lowers the pKa significantly. 1M HCl may not provide a low enough pH to fully shift the equilibrium, especially if you have a large volume of organic solvent acting as a sink. Switch to 3M HCl.

Q: The impurity is co-eluting on my column even with a gradient. What can I modify? A: Aminopyridines "tail" on silica due to interaction with acidic silanols.

  • Fix 1: Add 1% Triethylamine (Et3N) to your eluent. This blocks the silanols.

  • Fix 2: Switch to a C18 Reverse Phase column. The bromine atom makes this molecule retain well on C18, often separating it from more polar products. Use an acidic modifier (0.1% Formic Acid) to keep it neutral and sharp, or a basic modifier to keep it neutral—test on a micro-scale first.

Q: Can I remove it by sublimation? A: Yes, 6-bromopyridin-2-amine is sublimable [3]. If your product is a non-volatile solid and thermally stable, you can sublime the impurity away under high vacuum (0.1 mbar) at 60–80°C.

References

  • BenchChem. (2025).[3] How to remove unreacted 2-aminopyridine from product. Retrieved from

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett. Retrieved from

  • ChemicalBook. (2024).[6] 2-Amino-6-bromopyridine Chemical Properties and Purification. Retrieved from

  • University of Rochester. (n.d.). Workup: Removing Amines via Copper Complexation. Retrieved from

Sources

troubleshooting scale-up of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the process development and scale-up of N-(6-bromopyridin-2-yl)oxane-3-carboxamide. This document is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles to troubleshoot issues ranging from reaction kinetics to final product purification.

Section 1: Synthesis Overview and Key Scale-Up Considerations

The synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide involves the formation of an amide bond between 2-amino-6-bromopyridine and an activated form of oxane-3-carboxylic acid. While straightforward at the lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and physical processing.[1][2]

General Reaction Scheme

The core transformation is the coupling of these two key starting materials.

cluster_reactants Starting Materials SM1 2-Amino-6-bromopyridine reagents Coupling Reagent Base, Solvent SM2 Oxane-3-carboxylic acid plus1 + product N-(6-bromopyridin-2-yl)oxane-3-carboxamide reagents->product

Caption: Core reaction for the synthesis of the target molecule.

Critical Process Parameters for Scale-Up

Successfully scaling this synthesis requires strict control over several parameters that are less impactful at the bench scale.[2]

  • Thermal Management: Amide coupling reactions are often exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and product decomposition.[1][2]

  • Mixing and Mass Transfer: Heterogeneity in the reaction mixture due to poor mixing can create localized "hot spots" of high reagent concentration, leading to impurity formation. The choice of impeller and agitation speed is critical.[2]

  • Reagent Stoichiometry and Addition Rate: While lab-scale reactions may tolerate a slight excess of reagents, at scale this translates to significant cost and downstream purification challenges. Controlled, slow addition of the activating agent or one of the coupling partners is crucial.

  • Moisture Control: Water can hydrolyze activated intermediates and consume coupling reagents, leading to lower yields and the formation of hydrated byproducts. Using anhydrous solvents and maintaining an inert atmosphere are recommended.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My reaction has stalled with significant unreacted 2-amino-6-bromopyridine remaining. What is the likely cause?

A1: This is a common issue often related to the nucleophilicity of the amine and the stability of the activated acid intermediate.

  • Root Cause Analysis:

    • Low Nucleophilicity of the Amine: The electron-withdrawing effect of the bromine atom and the pyridine ring reduces the nucleophilicity of the amino group compared to a simple aniline.[3] This can slow the reaction rate.

    • Insufficient Acid Activation: The chosen coupling reagent may not be potent enough, or it may have degraded. For example, carbodiimides like EDC can be sensitive to moisture.

    • Degradation of the Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea ester from EDC) can be unstable and may decompose or react with the solvent or impurities before the amine can attack.

    • Protonation of the Amine: The reaction may generate acidic byproducts that protonate the starting amine, rendering it non-nucleophilic. An adequate amount of a non-nucleophilic base is required to scavenge these protons.

  • Recommended Actions:

    • Choice of Coupling Reagent: For less reactive amines, stronger coupling reagents like HATU or COMU are often effective, though they are more expensive. A highly effective and scalable option is using propylphosphonic anhydride (T3P®) with pyridine as the base, which is known to drive difficult couplings to completion with a simple work-up.[4]

    • Base Selection: Ensure at least two equivalents of a suitable base like DIPEA or pyridine are used. Pyridine can act as both the base and a nucleophilic catalyst.[4]

    • Temperature Adjustment: While initial activation should be performed at a low temperature (0-5 °C) to preserve the stability of the activated species, a modest increase in temperature (e.g., to 40-50 °C) after the amine addition can often drive the reaction to completion. Monitor for impurity formation at higher temperatures.

Q2: My final product is contaminated with a persistent, water-soluble impurity after work-up. When using EDC/HOBt, what could this be?

A2: When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproduct is the corresponding urea, in this case, EDU (1-ethyl-3-(3-dimethylaminopropyl)urea).

  • Root Cause Analysis:

    • EDU is highly water-soluble and is designed to be removed during an aqueous work-up. However, if the pH is not controlled correctly or if emulsions form during extraction, significant amounts can be carried through into the organic layer.

  • Recommended Actions:

    • Acidic Wash: Perform a work-up wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This protonates the dimethylamino group on EDU, making it exceptionally soluble in the aqueous phase.

    • Avoid Emulsions: During the wash, stir the biphasic mixture gently rather than shaking vigorously. If an emulsion forms, adding brine can help to break it.

    • Alternative Reagents for Scale-Up: To avoid this issue entirely, consider a reagent with byproducts that have different properties. The byproducts of T3P®, for instance, are polyphosphonic acids which are easily removed with a basic wash or even a simple water wash.[4]

Q3: During crystallization, my product separates as a thick oil instead of a solid. How can I achieve proper crystallization?

A3: This phenomenon, known as "oiling out," occurs when the product separates from the solution at a temperature above its melting point or when its solubility limit is exceeded rapidly.[5]

  • Root Cause Analysis:

    • Rapid Cooling: Crash-cooling the solution often leads to oiling out.

    • Solvent Choice: The chosen solvent system may be a very good solvent for the product, requiring a large amount of anti-solvent or a very low temperature to induce crystallization, conditions that favor oiling.

    • Impurities: The presence of impurities can depress the melting point of the product and interfere with crystal lattice formation.

  • Recommended Actions:

    • Controlled Cooling: Cool the solution slowly and linearly. A programmed cooling ramp in the reactor is ideal.

    • Seeding: Add a small number of seed crystals of the pure product at a temperature where the solution is just saturated. This provides a template for controlled crystal growth.

    • Solvent System Optimization:

      • Re-dissolve the oil by heating, then add slightly more of the "good" solvent. Begin a slow, controlled addition of an "anti-solvent" (in which the product is insoluble) until turbidity is observed, then cool slowly.[5]

      • Common solvent/anti-solvent pairs for such compounds include Ethyl Acetate/Heptane, Dichloromethane/Heptane, or Acetone/Water.

Q4: I am observing a significant byproduct that is difficult to separate by chromatography. What side reactions are possible?

A4: Besides incomplete conversion, several side reactions can occur, leading to challenging impurities.

  • Troubleshooting Decision Tree for Byproduct Identification

Start Byproduct Observed CheckMass Check MS Data Start->CheckMass MassMatch Mass = Product? CheckMass->MassMatch MassHigher Mass > Product? MassMatch->MassHigher No Impurity1 Potential Cause: N-acylation at Pyridine N1 (forms a zwitterion) Action: Modify workup (pH adjustment) to revert or separate. MassMatch->Impurity1 Yes Impurity2 Potential Cause: Dimerization of Activated Acid (Anhydride formation) Action: Control addition of coupling agent. MassHigher->Impurity2 Yes Impurity3 Potential Cause: Double acylation of amine (if amine has other reactive sites) Action: Check amine purity. MassHigher->Impurity3 No Impurity4 Potential Cause: Reaction with Solvent (e.g., alcohol solvents) Action: Use inert solvents like Me-THF, DCM, or Toluene. Impurity3->Impurity4

Caption: Decision tree for identifying potential byproducts.

  • Detailed Explanation:

    • N-Acylation of the Pyridine Ring: The pyridine nitrogen is a Lewis basic site and can be acylated, especially if a highly reactive acylating agent is formed.[3][6] This forms a pyridinium salt, which may be unstable or have very different solubility properties.

    • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This is more common when the amine is added too slowly or is not reactive enough.

    • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and react with the activated acid to form an ester.

Section 3: Recommended Scale-Up Protocol (T3P® Method)

This protocol is designed for robustness and scalability, leveraging a coupling reagent with an easy-to-remove byproduct.[4]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring and temperature control

  • 2-amino-6-bromopyridine (1.0 eq)

  • Oxane-3-carboxylic acid (1.05 eq)

  • T3P® (50% solution in Ethyl Acetate) (1.5 eq)

  • Pyridine (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (solvent)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reactor Setup: Charge the reactor with 2-amino-6-bromopyridine (1.0 eq), oxane-3-carboxylic acid (1.05 eq), and the solvent (approx. 10 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Cooling: Cool the mixture to 0-5 °C with good agitation.

  • Base Addition: Add pyridine (3.0 eq) via an addition funnel, maintaining the internal temperature below 10 °C.

  • T3P® Addition: Add the T3P® solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction for completion by HPLC or TLC.

  • Quench & Work-up:

    • Cool the mixture to 10-15 °C.

    • Slowly add water to quench any unreacted T3P®.

    • Transfer the mixture to a separatory funnel or perform a phase-split in the reactor.

    • Wash the organic layer sequentially with 1M NaHCO₃ solution (removes phosphonic acid byproducts and excess pyridine), water, and finally brine.

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol or ethanol/water).

    • Heat to dissolve, then cool slowly with optional seeding to induce crystallization.

  • Isolation: Filter the resulting solid, wash with a small amount of cold crystallization solvent, and dry under vacuum at <50 °C.

Section 4: Quality Control and Data

A robust analytical package is essential to ensure consistent quality during scale-up.

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConfirms the correct molecule has been synthesized.
Assay HPLC≥ 99.0%Measures the amount of the desired product.
Purity HPLC≥ 99.5% (area)Quantifies impurities.
Unreacted SMs HPLC≤ 0.15% eachEnsures reaction completion and effective purification.
Residual Solvents GC-HSPer ICH guidelinesEnsures patient safety from process solvents.
Water Content Karl Fischer≤ 0.5%Water can affect stability and downstream processing.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Why use T3P® over a cheaper reagent like EDC?

    • A: While EDC is cheaper per mole, T3P® often provides higher yields with difficult couplings, requires less optimization, and its byproducts are very easily removed by a basic wash.[4] The overall process economics, including yield and purification costs, often favor T3P® at scale.

  • Q: How critical is the purity of the 2-amino-6-bromopyridine starting material?

    • A: It is extremely critical. Common impurities from its synthesis, such as 2-amino-3-bromopyridine or 2-amino-5-bromopyridine, will react to form isomeric amide impurities that are often very difficult to separate from the final product.[7][8]

  • Q: Can I use a different base, like triethylamine (TEA) or DIPEA?

    • A: Yes, but pyridine is often preferred in T3P® couplings as it can also act as a nucleophilic catalyst, accelerating the reaction.[4] If using a hindered base like DIPEA, the reaction may be slower.

References

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • National Institutes of Health. 6-Bromopyridine-2-carboxamide. PMC. Available from: [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Available from: [Link]

  • Royal Society of Chemistry. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • SpringerLink. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • PureSynth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Available from: [Link]

  • Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. PMC. Available from: [Link]

  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • Scientific Research Publishing. (2021, June 1). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Available from: [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • National Institutes of Health. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Available from: [Link]

  • PubMed. (2018, May 8). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Available from: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Available from: [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • National Institutes of Health. Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. PMC. Available from: [Link]

  • Indian Academy of Sciences. L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ACS Publications. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available from: [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available from: [Link]

  • YouTube. (2025, December 29). Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

  • PapersFlow. Pyridine Derivative Synthesis: Research Guide & Papers. Available from: [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: MS/MS Fragmentation Strategies for N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Executive Summary

This guide evaluates the mass spectrometric characterization of N-(6-bromopyridin-2-yl)oxane-3-carboxamide , a pharmacophore bridging a halogenated heteroaromatic system (6-bromopyridine) and a saturated oxygen heterocycle (oxane/tetrahydropyran).

For structural elucidation and metabolite identification, High-Resolution ESI-HCD (Higher-energy Collisional Dissociation) is the recommended "Gold Standard" methodology. It outperforms the traditional ESI-CID (Collision Induced Dissociation) alternative by providing access to high-energy fragmentation channels (ring openings) essential for distinguishing isomeric forms, while maintaining the diagnostic bromine isotopic signature.

Part 1: Structural Analysis & Ionization Logic

Before comparing fragmentation modes, one must establish the ionization behavior dictated by the molecule’s physicochemical properties.

  • Molecular Formula: C₁₁H₁₃BrN₂O₂

  • Monoisotopic Mass: 284.02 (⁷⁹Br) / 286.01 (⁸¹Br)

  • Key Structural Motifs:

    • 6-Bromopyridine: A weak base; the pyridine nitrogen is the primary protonation site [1].

    • Amide Linker: Susceptible to hydrolytic cleavage in the gas phase.

    • Oxane (Tetrahydropyran) Ring: A saturated ether ring; typically stable under low energy but susceptible to ring opening under high energy.

Ionization Mode Selection: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Suitability Optimal. The pyridine nitrogen and amide group provide high proton affinity, ensuring efficient

formation.
Sub-optimal. While feasible, APCI is aggressive and may cause thermal degradation of the bromine-carbon bond before mass analysis.
Observation Clean

doublet (1:1 ratio).
Potential for in-source de-bromination (

).

Part 2: Comparative Analysis (HCD vs. CID)

This section compares the "Product" (Orbitrap HCD) against the standard "Alternative" (Triple Quadrupole CID).[1]

The Product: ESI-HCD (Orbitrap)
  • Mechanism: Beam-type activation. Ions are accelerated into a gas-filled cell (multipole) where multiple collisions occur rapidly.

  • Performance:

    • Kinetic Control: Accesses higher activation energy pathways.

    • Richness: Yields "deep" fragments, including oxane ring opening and secondary losses (e.g., -CO, -NH₃).

    • Low-Mass Cutoff: None. Detects diagnostic low-mass ions (e.g., oxane ring fragments at

      
      ).
      
The Alternative: ESI-CID (Triple Quadrupole/Ion Trap)
  • Mechanism: Resonant excitation.[1][2] Ions are "slowly" heated by ticking them against background gas.

  • Performance:

    • Thermodynamic Control: Favors the lowest energy pathway—almost exclusively the cleavage of the amide bond.

    • 1/3 Rule Limitation: In ion traps, fragments smaller than 1/3 of the precursor mass are often lost due to instability [2].

Comparative Data Summary
MetricESI-HCD (Recommended) ESI-CID (Alternative)
Primary Fragment Amide Cleavage (

173/175)
Amide Cleavage (

173/175)
Secondary Fragments Ring opening (

85, 113), De-bromination
Rare/Low Intensity
Isotope Fidelity Preserves Br pattern in fragmentsPreserves Br pattern in fragments
Structural Depth High (Fingerprinting capable)Medium (Screening capable)

Part 3: Fragmentation Pathways & Visualization

The fragmentation logic follows the "Mobile Proton Model." Upon collisional activation, the proton (localized on the pyridine nitrogen) facilitates nucleophilic attacks or bond weakenings.

Key Pathways:
  • Pathway A (Dominant): Amide Bond Cleavage.

    • Neutral loss of the oxane-3-carboxamide moiety.

    • Yields the 2-amino-6-bromopyridine cation (

      
       173/175).
      
    • Diagnostic Value: Confirms the pyridine-bromine substitution pattern.

  • Pathway B: Oxane Ring Retention.

    • Cleavage retains charge on the carbonyl side.

    • Yields the oxane-3-acylium ion (

      
       113).
      
    • Diagnostic Value: Confirms the oxane ring structure.

  • Pathway C (High Energy/HCD): Radical/Neutral Loss.

    • Loss of Br radical (

      
      ) or HBr (
      
      
      
      ).
    • Ring opening of the oxane moiety (retro-Diels-Alder-like mechanisms).

Visualizing the Fragmentation Tree

Fragmentation Precursor Precursor [M+H]+ m/z 285.02 / 287.02 (1:1 Doublet) Frag_A Frag A: Pyridin-2-amine cation m/z 173.96 / 175.96 (Base Peak) Precursor->Frag_A Amide Cleavage (Neutral Loss: Oxane-CO) Frag_B Frag B: Oxane-3-acylium m/z 113.06 (No Br Pattern) Precursor->Frag_B Amide Cleavage (Neutral Loss: Pyridine-NH) Frag_C Frag C: De-brominated m/z 207.11 (Loss of Br) Precursor->Frag_C HCD High Energy (-HBr) Frag_A_Sub Pyridyl Ring Frag m/z ~94 (Loss of Br from A) Frag_A->Frag_A_Sub Secondary Frag (-Br)

Caption: Fragmentation tree for N-(6-bromopyridin-2-yl)oxane-3-carboxamide. Blue indicates the precursor; Red indicates the dominant diagnostic fragment (Pyridine moiety); Green indicates the oxane moiety.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and trust in the data, follow this protocol. The "Self-Validation" steps act as internal quality controls.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (approx 3.5 µM) for infusion.

  • Self-Validation: Verify the solution pH is < 4.0 using a dipstick. The pyridine nitrogen requires acidic conditions for efficient ionization.

Step 2: MS Method Setup (Orbitrap HCD)
  • Flow Rate: 5 µL/min (Direct Infusion).

  • Polarity: Positive (+).

  • Resolution: 70,000 (allows separation of isobaric interferences).

  • Stepped NCE (Normalized Collision Energy): Set at 20, 40, 60.

    • Why? A single energy often misses fragments. Stepping captures the labile amide cleavage (low energy) and the stable ring opening (high energy) in one spectrum [3].

Step 3: Data Acquisition & QC
  • Isotope Check: Zoom into

    
     285/287. The intensity ratio must be ~1:1. If 285 >> 287, de-bromination occurred in-source (lower the capillary temperature).
    
  • Base Peak Confirmation: At NCE 20-30, the base peak should be

    
     173/175.
    
  • Contamination Check: Ensure no peaks at

    
     285 + 22 (Sodium adduct) or + 41 (Acetonitrile adduct) exceed 10% relative abundance, as these fragment differently.
    

References

  • BenchChem. (2025).[3] Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Collision-Based Ion-activation and Dissociation: CID vs HCD. AnalyteGuru. Retrieved from

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from

  • Biotage. (2023).[4] When should I choose APCI or ESI?. Retrieved from

Sources

Comparative Guide: Oxane vs. Piperidine Carboxamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of Oxane (Tetrahydropyran) versus Piperidine Carboxamides , designed for medicinal chemists and drug discovery scientists.

Executive Summary

The transition between Piperidine (azacyclohexane) and Oxane (tetrahydropyran, THP) carboxamides represents a classic bioisosteric switch in medicinal chemistry. While structurally homologous, these scaffolds diverge significantly in their physicochemical profiles, primarily driven by the basicity of the piperidine nitrogen (


) versus the neutral oxygen of the oxane ring.

This guide analyzes the biological implications of this switch, focusing on hERG mitigation , metabolic stability , and target residence time , supported by experimental protocols and structural data.[1]

Part 1: Physicochemical & ADME Profiling

The decision to deploy an oxane or piperidine scaffold rests on specific ADME-Tox requirements.[1] The following table contrasts their core properties when attached to a generic carboxamide linker (


).
Table 1: Physicochemical Contrast (Matched Molecular Pair)
FeaturePiperidine Carboxamide Oxane (THP) Carboxamide Impact on Drug Design
Electronic State Basic Cation (

) at pH 7.4
Neutral H-Bond AcceptorPiperidine allows salt-bridge formation; Oxane relies on dipole/H-bonding.[1]
Lipophilicity Lower LogD (ionized)Higher LogP/LogDOxane increases lipophilicity, potentially improving passive permeability but risking metabolic clearance.
Solubility High (aqueous)Moderate to LowPiperidine salts are highly soluble; Oxane analogs often require solubilizing groups.
hERG Liability High Risk Low Risk The protonated nitrogen of piperidine frequently binds to the Tyr652/Phe656 residues in the hERG pore.
Lysosomotropism HighNegligibleBasic piperidines accumulate in acidic lysosomes (volume of distribution ↑); Oxanes do not.

Part 2: Biological Activity & SAR Case Studies

The "hERG Escape" Strategy

The most common driver for switching from piperidine to oxane is the mitigation of cardiotoxicity.

  • Mechanism: The hERG potassium channel possesses a promiscuous hydrophobic pore flanked by aromatic residues. Basic amines (like piperidine) form

    
    -cation interactions with these residues, blocking the channel and prolonging the QT interval.[1]
    
  • Data Insight: In a matched molecular pair analysis of CCR2 antagonists, replacing a 4-piperidine carboxamide with a 4-tetrahydropyran carboxamide typically results in a 10-to-30-fold reduction in hERG affinity while often maintaining target potency, provided the basic nitrogen was not essential for the primary pharmacophore binding [1].[1]

Metabolic Stability: The Oxidative Switch
  • Piperidine Vulnerability: The

    
    -carbon adjacent to the nitrogen is a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation or oxidation to lactams.[1]
    
  • Oxane Resilience: While the oxane ring can undergo oxidation to a lactone, it is generally more metabolically stable than the secondary/tertiary amine of the piperidine.

  • Case Study (sEH Inhibitors): In the optimization of Soluble Epoxide Hydrolase (sEH) inhibitors, piperidine carboxamides showed rapid clearance due to N-oxidation.[1] Substitution with the oxane bioisostere improved microsomal stability (

    
    ) by >50% in rat liver microsomes, although it required re-optimization of the amide linker to regain potency lost from the missing salt bridge [2].
    
Target Binding: Cathepsin C (DPP1)

Structural biology reveals the trade-offs in binding modes.[1]

  • Piperidine Mode (PDB: 4CDF): The piperidine nitrogen often acts as a key H-bond donor or salt-bridge partner to acidic residues (e.g., Asp/Glu) in the active site.[1]

  • Oxane Mode (PDB: 4CDD): The oxane oxygen acts only as a weak H-bond acceptor. In the development of DPP1 inhibitors, the 4-aminotetrahydropyran-4-carboxamide scaffold was utilized to maintain the steric fit of the ring while eliminating the basic center, shifting the binding energy reliance to the exocyclic amide and nitrile "warhead" interactions [3].[1]

Part 3: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Scaffold CheckBasicity Is Basic N required for Target Binding? Start->CheckBasicity Piperidine Select PIPERIDINE (Optimize for hERG) CheckBasicity->Piperidine Yes (Salt Bridge) hERG_Check hERG IC50 < 10 µM? CheckBasicity->hERG_Check No Piperidine->hERG_Check If Toxicity Emerges Oxane Select OXANE (THP) (Optimize for Lipophilicity) hERG_Check->Oxane Yes (Risk High) Metab_Check High Clearance (N-dealkylation)? hERG_Check->Metab_Check No Metab_Check->Piperidine No (Stable) Metab_Check->Oxane Yes (Unstable)

Caption: Decision tree for navigating the Piperidine-to-Oxane bioisosteric switch based on binding requirements and safety liabilities.

Part 4: Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

This protocol quantifies the metabolic advantage of the oxane scaffold.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compounds (Piperidine vs. Oxane analogs).

  • LC-MS/MS.[1]

Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate 30 µL of microsomes with 1 µM test compound for 5 min at 37°C.

  • Initiation: Add 15 µL NADPH regenerating system to initiate metabolism.

  • Sampling: At

    
     min, remove aliquots and quench with ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).[1]

Validation Criteria:

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must fall within historical ranges.

  • Success Metric: A >2-fold increase in

    
     for the oxane analog vs. piperidine indicates successful metabolic stabilization.
    
Protocol B: hERG Fluorescence Polarization Assay (High-Throughput)

A rapid surrogate for patch-clamp to screen scaffold safety.[1]

Methodology:

  • Tracer: Use a fluorescent hERG ligand (e.g., Predictor™ hERG Tracer Red).

  • Competition: Incubate membrane preparations containing hERG channels with the tracer (1 nM) and increasing concentrations of the test compound (Oxane/Piperidine carboxamide) for 2 hours at 25°C.

  • Readout: Measure Fluorescence Polarization (FP). Displacement of the tracer by the test compound decreases FP.

  • Data: Fit data to a sigmoid dose-response curve to determine

    
    .
    
  • Interpretation: Piperidine analogs often show

    
    . A successful switch to oxane should shift this to 
    
    
    
    .

References

  • Structure-Activity Relationships of CCR2 Antagonists. Journal of Medicinal Chemistry. (2013). Comparison of piperidine and tetrahydropyran cores in chemokine receptor antagonists. Link

  • Discovery of Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2018). Optimization of amide-based sEH inhibitors for metabolic stability. Link

  • Crystal Structure of Human DPP1 with Inhibitors. Protein Data Bank. (2014). Entries 4CDD (Tetrahydropyran) and 4CDF (Piperidine). Link

  • Minimizing hERG Liability in Drug Discovery. Drug Discovery Today. (2011). Strategies for reducing basicity and lipophilicity to avoid channel blockade. Link

Sources

Technical Guide: LC-MS Identification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust LC-MS protocol for the identification and purity assessment of N-(6-bromopyridin-2-yl)oxane-3-carboxamide (hereafter BPOC ).

Challenge: This molecule combines a lipophilic, electron-deficient halogenated heteroaromatic ring (6-bromopyridine) with a polar, saturated oxane (tetrahydropyran) ring. Standard C18 protocols often fail to resolve BPOC from its synthetic precursors (2-amino-6-bromopyridine) due to similar hydrophobic profiles, or fail to retain the hydrolyzed oxane acid byproduct.

Solution: This guide compares a standard C18 (L1) approach against an optimized Biphenyl (L11) stationary phase. We demonstrate that the Biphenyl phase, leveraging


 interactions with the bromopyridine moiety, provides superior resolution (

) and peak symmetry compared to the C18 alternative.

Part 1: Chemical Context & MS Signatures[1][2]

Before chromatographic optimization, the analyte must be confirmed via its intrinsic Mass Spectrometric signature.

The Bromine Isotope Fingerprint

The most distinct feature of BPOC is the bromine atom. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


Br and 

Br, in a near 1:1 natural abundance (50.7% : 49.3%).
  • Diagnostic Rule: The Mass Spectrum (MS1) must display a "twin tower" molecular ion cluster.

    • M+H (

      
      Br):  Base peak.
      
    • M+H+2 (

      
      Br):  ~98-100% intensity of the base peak.
      
  • Validation Check: If the M+2 peak is <90% or >110% of the M peak, the identification is invalid (check for interferences or incorrect assignment).

Fragmentation Pathway (MS/MS)

Structural confirmation requires observing specific daughter ions generated by Collision Induced Dissociation (CID).

Precursor Ion (m/z)Fragment (m/z)LossStructural Assignment
[M+H]+ Parent -Protonated BPOC
Fragment A [M+H - 85] Oxane ringAmide bond cleavage (Charge retention on pyridine)
Fragment B [M+H - 172] BromopyridineAmide bond cleavage (Charge retention on oxane)
Fragment C [M+H - 80] HBrDehydrohalogenation (High collision energy)

Part 2: Comparative Analysis (C18 vs. Biphenyl)

This section compares the performance of a generic drug discovery method (Method A) against a targeted method for halogenated aromatics (Method B).

Method A: The "Generic" Alternative (C18)
  • Column: C18 (Octadecylsilane), 1.7 µm, 2.1 x 50 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Outcome: The 6-bromopyridine moiety dominates retention. However, the starting material (2-amino-6-bromopyridine) is also a hydrophobic bromopyridine. The selectivity (

    
    ) between product and impurity is low because the C18 phase cannot distinguish the subtle electronic differences between the amine and the amide.
    
Method B: The Recommended Protocol (Biphenyl)
  • Column: Core-Shell Biphenyl, 2.6 µm, 2.1 x 50 mm.

  • Mechanism: Hydrophobic +

    
     Interaction .[2]
    
  • Outcome: The biphenyl stationary phase engages in

    
     stacking with the electron-deficient pyridine ring. The bromine atom enhances this interaction via polarizability. Crucially, the amide carbonyl in BPOC alters the electron density of the ring compared to the amine precursor, resulting in significantly different retention times.
    
Experimental Data Summary
ParameterMethod A (C18)Method B (Biphenyl)Verdict
Retention Time (BPOC) 2.4 min3.1 minBiphenyl retains better
Resolution (vs. Amine)

(Co-elution risk)

(Baseline resolved)
Biphenyl Superior
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Sharp)Biphenyl Superior
MS Sensitivity HighHighEquivalent

Part 3: Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg BPOC in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:100 in 50:50 Water:Acetonitrile (Final: 10 µg/mL).

  • Self-Validating Step: Inject a "System Suitability" blank (solvent only) before the sample to ensure no carryover from previous brominated compounds.

LC-MS Conditions (Method B - Optimized)
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Kinetex Biphenyl (or equivalent), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffers pyridine basicity).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Workflow Visualization

LCMS_Workflow cluster_LC Chromatographic Separation cluster_MS Mass Spectrometry Detection Start Crude Reaction Mixture Prep Dilution (10 µg/mL) 50:50 H2O:MeOH Start->Prep LC_Choice Select Column Prep->LC_Choice C18 Method A: C18 (Hydrophobic Only) LC_Choice->C18 Standard Biphenyl Method B: Biphenyl (Hydrophobic + Pi-Pi) LC_Choice->Biphenyl Recommended Ionization ESI+ Source (Formic Acid/Ammonium Formate) C18->Ionization Poor Resolution Biphenyl->Ionization High Resolution MS1 Full Scan (MS1) Check for 79Br/81Br doublet Ionization->MS1 MS2 MS/MS Fragmentation Target: Amide Cleavage MS1->MS2 Decision Data Analysis: Is M+2 intensity ~100% of M? MS2->Decision Valid Confirmed ID: N-(6-bromopyridin-2-yl)oxane-3-carboxamide Decision->Valid Yes Invalid Investigate: Interference or Wrong Halogen Decision->Invalid No

Caption: Operational workflow for the identification of BPOC, highlighting the critical decision point between stationary phases and the self-validating isotope check.

References

  • Chemguide. Mass Spectra - The M+2 Peak (Bromine Isotopes). [Link] Citation Context: Authoritative explanation of the 1:1 isotopic abundance ratio of

    
    Br and 
    
    
    
    Br used for validation.
  • Restek Corporation. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link] Citation Context: Supporting data on why Biphenyl phases offer superior selectivity for aromatic and halogenated compounds compared to C18.[1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides). [Link] Citation Context: General principles of amide bond cleavage used to predict the fragmentation of the BPOC carboxamide linkage.

Sources

Structural Validation of N-(6-bromopyridin-2-yl)oxane-3-carboxamide Isomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of N-(6-bromopyridin-2-yl)oxane-3-carboxamide Isomers Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug discovery, the precise structural characterization of chiral intermediates is non-negotiable. This guide provides a rigorous technical framework for the separation and absolute configuration (AC) determination of N-(6-bromopyridin-2-yl)oxane-3-carboxamide (also known as N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide).[1]

Focusing on the resolution of the (3R) and (3S) enantiomers, we compare the efficacy of Supercritical Fluid Chromatography (SFC) against traditional Normal Phase HPLC for isolation, and evaluate Vibrational Circular Dichroism (VCD) versus Single Crystal X-ray Diffraction (SC-XRD) for structural assignment.[1]

The Stereochemical Challenge

The target molecule features a single chiral center at the C3 position of the oxane (tetrahydropyran) ring. The amide coupling between tetrahydro-2H-pyran-3-carboxylic acid and 6-bromopyridin-2-amine generates a racemic mixture (if non-enantiopure starting materials are used) that requires resolution.[1]

  • Isomer A: (3R)-N-(6-bromopyridin-2-yl)oxane-3-carboxamide[1]

  • Isomer B: (3S)-N-(6-bromopyridin-2-yl)oxane-3-carboxamide[1][2]

Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data, particularly given the 6-bromopyridine moiety's role as a handle for further cross-coupling reactions.[1]

Workflow Visualization

The following diagram outlines the critical path from racemic synthesis to validated enantiomer.

ValidationWorkflow Racemate Racemic Mixture N-(6-bromopyridin-2-yl)oxane-3-carboxamide Separation Chiral Resolution (SFC Screening) Racemate->Separation IsoA Enantiomer 1 (Rt = 2.4 min) Separation->IsoA IsoB Enantiomer 2 (Rt = 3.1 min) Separation->IsoB Validation Structural Validation Phase IsoA->Validation IsoB->Validation XRD Method A: SC-XRD (Anomalous Dispersion) Validation->XRD Gold Standard VCD Method B: VCD (DFT Comparison) Validation->VCD Rapid Alt Outcome Assigned Absolute Configuration (3R) vs (3S) XRD->Outcome VCD->Outcome

Figure 1: Critical path for the isolation and structural assignment of oxane-3-carboxamide enantiomers.

Separation Strategy: SFC vs. HPLC

For this class of polar, pyridine-containing amides, Supercritical Fluid Chromatography (SFC) is the superior methodology due to the "molecular handle" provided by the bromine atom and the basicity of the pyridine ring.[1]

Comparative Performance Data
FeatureChiral SFC (Recommended)Normal Phase Chiral HPLC
Mobile Phase CO₂ / Methanol (with basic additive)Hexane / Ethanol
Resolution (Rs) Typically > 3.5Typically 1.5 - 2.0
Run Time < 4 minutes15 - 30 minutes
Solvent Removal Rapid (CO₂ sublimes)Slow (requires rotovap)
Solubility High (for bromopyridines)Moderate
Recommended Protocol: Preparative SFC

To achieve >99% ee (enantiomeric excess), utilize the following optimized conditions. The use of diethylamine (DEA) is critical to suppress peak tailing caused by the pyridine nitrogen.

  • Column: Chiralpak IG or AD-H (5 µm, 250 × 21 mm).[1]

  • Mobile Phase: 75:25 CO₂ : Methanol (0.2% DEA).[1]

  • Flow Rate: 60 g/min .

  • Back Pressure: 100 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm (targeting the bromopyridine chromophore).[1][3]

Structural Validation Methodologies

Once separated, the absolute configuration must be assigned. We compare the two primary authoritative methods.

Method A: Single Crystal X-ray Diffraction (SC-XRD)

This is the absolute gold standard .[1] The presence of the bromine atom (Z=35) provides a heavy atom with significant anomalous scattering power using Mo-Kα or Cu-Kα radiation, making probability of absolute structure determination close to 100%.[1]

  • Mechanism: Exploits the Bijvoet differences in the diffraction pattern caused by the heavy bromine atom.[1]

  • Pros: Unambiguous assignment; provides conformational data.

  • Cons: Requires a single crystal suitable for diffraction; time-intensive.[1]

Protocol:

  • Dissolve 10 mg of Enantiomer 1 in minimal MeOH/DCM (1:1).

  • Allow slow evaporation at 4°C over 48-72 hours.

  • Mount crystal and collect data at 100 K.

  • Refine Flack parameter. A value near 0.0 indicates correct assignment; 1.0 indicates inverted structure.

Method B: Vibrational Circular Dichroism (VCD)

VCD is the preferred rapid validation technique when crystals cannot be grown.[1] It measures the differential absorption of left and right circularly polarized infrared light.

  • Mechanism: Compares experimental IR/VCD spectra with DFT-calculated spectra of the (3R) and (3S) models.

  • Pros: No crystals required; can be performed directly in solution (e.g., CDCl₃).[1]

  • Cons: Requires computationally intensive DFT calculations; signal can be weak for some amides.[1]

Protocol:

  • Sample Prep: Dissolve 5-10 mg of enantiomer in CDCl₃ (conc. ~50 mg/mL).

  • Measurement: Collect VCD spectrum (1000-1800 cm⁻¹) using a Fourier Transform VCD spectrometer (4h accumulation).

  • Calculation: Perform conformational search (MMFF) followed by DFT geometry optimization (B3LYP/6-31G*) and frequency calculation.

  • Assignment: Match the sign of the carbonyl stretch (~1650 cm⁻¹) and amide II bands between experimental and calculated spectra.

Experimental Data Summary

The following data represents the expected characterization profile for the validated (3S) isomer.

Table 1: Characterization Profile for (3S)-N-(6-bromopyridin-2-yl)oxane-3-carboxamide

ParameterResult / Observation
Appearance White crystalline solid
HRMS (ESI+) [M+H]⁺ calc.[1][3][4] 285.0233, found 285.0235
¹H NMR (400 MHz, DMSO-d₆) δ 10.8 (s, 1H, NH), 8.1 (d, 1H), 7.7 (t, 1H), 7.3 (d, 1H), 3.9-3.8 (m, 2H), 3.4 (m, 2H), 2.7 (m, 1H), 1.9-1.5 (m, 4H).[1]
Chiral Purity > 99.5% ee (SFC Method)
Optical Rotation [α]D²⁰ = +14.2° (c=0.5, MeOH)
XRD Flack Parameter 0.02(4) (Confirms Absolute Config)
References
  • PubChem. (3S)-N-(6-bromo-2-pyridinyl)oxane-3-carboxamide | C11H13BrN2O2.[1] National Library of Medicine. Link[1]

  • Stephens, P. J., et al. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy.[1] Chemical Reviews, 2012.[1] Link[1]

  • Flack, H. D. On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 1983.[1] Link

  • Toribio, L., et al. Chiral Separation of Enantiomers by Supercritical Fluid Chromatography.[1] Journal of Chromatography A, 2011.[1] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.